PF-4363467
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H30N2O3S |
|---|---|
分子量 |
402.6 g/mol |
IUPAC名 |
N-[4-[(2R)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3/t22-/m0/s1 |
InChIキー |
SVIVAENOUMHBBT-QFIPXVFZSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of PF-4363467 in Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4363467 is an investigational compound that has shown promise in preclinical models of opioid addiction.[1][2] This technical guide provides an in-depth overview of its mechanism of action, drawing upon available scientific literature. The focus is on the molecular interactions, signaling pathways, and the preclinical evidence that underpins its potential therapeutic utility in substance use disorders.
Core Mechanism of Action: Dual D3/D2 Receptor Antagonism
This compound functions as a dopamine (B1211576) D3 and D2 receptor antagonist.[1][2] Its primary mechanism revolves around its high affinity for the dopamine D3 receptor (D3R) and a lower, yet significant, affinity for the dopamine D2 receptor (D2R).[1] This dual antagonism is hypothesized to modulate the brain's reward circuitry, which is dysregulated in addiction.
The rationale for targeting both D3 and D2 receptors stems from their crucial roles in motivation, reward processing, and the reinforcing effects of drugs of abuse. Chronic exposure to opioids and other addictive substances can lead to neuroadaptations in the dopamine system, including an upregulation of D3 receptors in brain regions associated with reward and craving.[3][4][5] By blocking these receptors, this compound is thought to dampen the reinforcing properties of opioids and reduce the motivation to seek the drug.
A key characteristic of this compound is its D3-preferring profile, which may contribute to its favorable side-effect profile. While D2 receptor antagonism is a common mechanism for antipsychotic medications, it is often associated with extrapyramidal symptoms (EPS), which are movement-related side effects.[1][2] Preclinical studies have indicated that this compound can attenuate opioid-seeking behavior without inducing these motor deficits, even at doses that result in high D2 receptor occupancy.[1][2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) |
| Dopamine D3 | 3.1[6] |
| Dopamine D2 | 692[6] |
Table 2: In Vivo Receptor Occupancy
| Receptor | Dose (mg/kg, in rats) | Occupancy (%) |
| Dopamine D2 | 32 | 85.9[7] |
Experimental Protocols
The following are representative methodologies for the key experiments cited in the evaluation of this compound. The specific parameters used in the primary studies may vary.
Fentanyl Self-Administration and Reinstatement Model in Rats
This model is a widely used preclinical paradigm to assess the rewarding and reinforcing properties of drugs and the potential of a compound to treat addiction.
-
Animals: Male Sprague-Dawley rats are typically used.[1]
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.
-
Acquisition of Fentanyl Self-Administration: Rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of fentanyl, often paired with a cue light and/or auditory tone. Presses on the "inactive" lever have no consequence. Sessions are typically conducted daily.
-
Extinction: Once a stable pattern of self-administration is established, the fentanyl and its associated cues are withheld. Lever pressing is recorded until it decreases to a predefined low level.
-
Reinstatement: Following extinction, drug-seeking behavior is reinstated by a "priming" injection of fentanyl, presentation of the drug-associated cues, or a stressor. The effect of this compound on attenuating this reinstated drug-seeking behavior is then measured.
Assessment of Extrapyramidal Symptoms (EPS) in Rats
These tests are used to evaluate the potential of a compound to induce motor side effects.
-
Catalepsy Test (Bar Test):
-
The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The time it takes for the rat to remove its paws from the bar is measured. A longer latency is indicative of catalepsy, a common form of EPS.
-
-
Vacuous Chewing Movements (VCMs):
-
Rats are observed in a transparent cage for a set period.
-
The number of purposeless chewing motions is counted. An increase in VCMs can be an indicator of tardive dyskinesia-like symptoms.
-
Visualizations
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of this compound at the synaptic level.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 3. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
A Deep Dive into the Dopamine D3 Receptor Binding Affinity of PF-4363467
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PF-4363467 for the dopamine (B1211576) D3 receptor. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this compound's characteristics, including its binding profile, the experimental methods used for its characterization, and its place within the broader context of dopamine D3 receptor signaling.
Executive Summary
This compound is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain.[1][2] This selective distribution makes the D3 receptor an attractive therapeutic target for a variety of neuropsychiatric disorders, including substance use disorders.[3][4] this compound has demonstrated high affinity for the D3 receptor with significant selectivity over the closely related D2 receptor.[3][5] This profile suggests a potential for therapeutic efficacy with a reduced risk of the side effects commonly associated with D2 receptor antagonism.[5] This document collates the available quantitative data on this compound's binding affinity, outlines the typical experimental protocols for its determination, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for dopamine receptors is a critical determinant of its pharmacological profile. The following table summarizes the key quantitative data, specifically the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | Dopamine D3 | 3.1 | [5] |
| This compound | Dopamine D2 | 692 | [5] |
Note: Ki values are typically determined through radioligand binding assays.
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological research. While the precise, proprietary protocol for this compound is not publicly detailed, a generalized experimental methodology based on standard radioligand binding assays for dopamine D3 receptors is outlined below.
Radioligand Binding Assay for Dopamine D3 Receptor
This in vitro assay measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the dopamine D3 receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for the D3 receptor (e.g., [³H]-Spiperone, [³H]-7-OH-DPAT).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing ions and other components to ensure optimal receptor binding.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive D3 receptor ligand (e.g., haloperidol, eticlopride) to determine the level of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
2. Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound is prepared in the assay buffer. A parallel set of tubes containing the non-specific binding control instead of the test compound is also prepared.
-
Equilibrium: The mixture is incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding Calculation: The non-specific binding (measured in the presence of the non-specific control) is subtracted from the total binding (measured in the absence of the test compound) to determine the specific binding of the radioligand.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:[6][7][8] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
To further elucidate the experimental and biological context of this compound, the following diagrams have been generated using Graphviz.
References
- 1. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacological Profile of PF-4363467 at Dopamine D2 and D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the dual dopamine (B1211576) D3/D2 receptor antagonist, PF-4363467. The information presented herein is intended to support research and development efforts by providing precise quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Binding Affinity of this compound
This compound is a dopamine D3/D2 receptor antagonist that has been investigated for its potential in treating substance use disorders.[1][2][3][4] It exhibits a notable selectivity for the D3 receptor over the D2 receptor.
Quantitative Data Summary
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The Ki values for this compound at human dopamine D2 and D3 receptors are summarized in the table below.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | 3.1 | [1][2] |
| Dopamine D2 | 692 | [1][2] |
Experimental Protocols: Determination of Ki Values
The Ki values for this compound were determined using a competitive radioligand binding assay. This standard pharmacological technique measures the ability of an unlabeled compound (the competitor, in this case, this compound) to displace a radiolabeled ligand from its receptor.
General Principles of Competitive Radioligand Binding Assays
In these assays, a preparation of cells or membranes expressing the receptor of interest is incubated with a fixed concentration of a radioligand that is known to bind to the receptor with high affinity and specificity.[5][6][7] Increasing concentrations of the unlabeled test compound are then added. The effectiveness of the test compound in displacing the radioligand is measured by quantifying the amount of radioactivity bound to the receptor preparation. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand.[8][9]
Representative Protocol for D2/D3 Receptor Binding Assay
While the exact proprietary protocol used for this compound may have specific variations, the following is a representative methodology based on standard published procedures for determining antagonist affinity at D2 and D3 receptors.[5][6][10][11]
2.2.1 Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing either the human dopamine D2 or D3 receptor.
-
Radioligand: A high-affinity antagonist radioligand, such as [³H]-Spiperone or [¹²⁵I]-IABN. The concentration used is typically near its Kd value.[5][10][12]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing ions and other components to ensure optimal receptor binding.
-
Non-specific Binding Control: A high concentration of a known, potent D2/D3 antagonist (e.g., haloperidol (B65202) or butaclamol) to determine the amount of radioligand that binds to non-receptor components.[6]
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
2.2.2 Assay Procedure
-
Preparation: Thaw the receptor membrane preparations on ice and resuspend them in the assay buffer to a specific protein concentration.
-
Incubation: In a 96-well plate, combine the receptor membranes, the fixed concentration of radioligand, and either the assay buffer (for total binding), the non-specific binding control, or one of the concentrations of this compound.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
2.2.3 Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding at each concentration of this compound.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways of Dopamine D2 and D3 Receptors
Dopamine D2 and D3 receptors are members of the D2-like family of G-protein coupled receptors (GPCRs).[13] Their primary signaling mechanism involves coupling to inhibitory G-proteins of the Gi/o family.[13]
Upon activation by an agonist, these receptors promote the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer. Both the Gαi/o subunit and the Gβγ dimer can modulate the activity of various downstream effector proteins.
The canonical pathway for D2 and D3 receptors involves the inhibition of the enzyme adenylyl cyclase by the activated Gαi/o subunit.[14][15] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14][15] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins, ultimately altering neuronal excitability and gene expression. Additionally, the Gβγ subunits released upon receptor activation can directly modulate the activity of ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels, GIRKs) and other enzymes like phospholipase C.[13]
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
D2/D3 Receptor Canonical Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 receptors.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
PF-4363467 physicochemical properties for research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and relevant experimental methodologies for PF-4363467, a selective dopamine (B1211576) D3/D2 receptor antagonist. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Physicochemical Properties
This compound is a solid compound with the molecular formula C₂₂H₃₀N₂O₃S and a molecular weight of 402.55 g/mol .[1] While specific experimentally determined values for several key physicochemical parameters are not widely published, this section summarizes the available information. For properties where experimental data is not available, computational predictions can be utilized as a preliminary guide for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)naphthalene-2-sulfonamide | N/A |
| Molecular Formula | C₂₂H₃₀N₂O₃S | [1] |
| Molecular Weight | 402.55 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Aqueous Solubility | Not available | |
| pKa | Not available | |
| logP | Not available |
Biological Activity and Mechanism of Action
This compound is a high-affinity antagonist of the dopamine D3 receptor with significant selectivity over the D2 receptor. Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission and are implicated in various neurological and psychiatric disorders, including addiction.[2]
D2-like receptors typically couple to Gαi/o proteins.[2] Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] By acting as an antagonist, this compound blocks the binding of dopamine to D3 and D2 receptors, thereby preventing this downstream signaling cascade. The compound's potential therapeutic effects in addiction are thought to stem from its modulation of the brain's reward pathways, where dopamine signaling is a key component.[3][4]
Table 2: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Source |
| Dopamine D3 | 3.1 | [1] |
| Dopamine D2 | 692 | [1] |
Signaling Pathway
The following diagram illustrates the generalized signaling pathway of D2/D3 dopamine receptors and the inhibitory effect of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, this section outlines standard, generalized methodologies for key experiments relevant to this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.
Protocol:
-
An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Dopamine Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the binding affinity (Kᵢ) of this compound for dopamine D2 and D3 receptors.
Protocol:
-
Cell membranes expressing the human dopamine D2 or D3 receptor are prepared.
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-spiperone) known to bind to the target receptor is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Model of Opioid-Seeking Behavior (Rat Self-Administration and Reinstatement)
This model is used to evaluate the potential of this compound to reduce drug-seeking behavior.
Protocol:
-
Self-Administration Training: Rats are first trained to self-administer an opioid, such as fentanyl, by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of the drug. This phase continues until a stable pattern of drug-taking is established.
-
Extinction: Following training, the drug is no longer delivered upon lever pressing. This leads to a gradual decrease in lever-pressing behavior as the rats learn that the reward is no longer available.
-
Reinstatement: Once lever pressing has been extinguished, drug-seeking behavior is reinstated by a trigger, which can be a small, non-contingent "priming" dose of the drug, a drug-associated cue (e.g., a light or tone that was previously paired with drug delivery), or a stressor.
-
Drug Treatment: Prior to the reinstatement session, different groups of rats are treated with either vehicle or varying doses of this compound.
-
Assessment: The number of lever presses during the reinstatement session is measured. A reduction in lever pressing in the this compound-treated groups compared to the vehicle-treated group indicates that the compound attenuates drug-seeking behavior.
Experimental Workflow
The following diagram provides a logical workflow for the preclinical evaluation of a compound like this compound.
References
The Synthesis and Chemical Profile of PF-4363467: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4363467 is a potent and selective dual antagonist of the dopamine (B1211576) D3 and D2 receptors, which has demonstrated efficacy in attenuating opioid-seeking behavior. This technical guide provides a comprehensive overview of the synthesis, chemical structure, and key biological data of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its physicochemical and pharmacological properties. Furthermore, the canonical signaling pathway of the dopamine D3 receptor is illustrated to provide context for its mechanism of action.
Chemical Structure and Properties
This compound, with the chemical formula C₂₂H₃₀N₂O₃S and a molecular weight of 402.55 g/mol , is a novel compound developed through a hybrid approach, merging the pharmacophore elements of a D3 receptor (D3R) antagonist scaffold and a D3R agonist.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀N₂O₃S | [3] |
| Molecular Weight | 402.55 g/mol | [3] |
| CAS Number | 2040055-84-1 | [3] |
| Appearance | Solid | [3] |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, beginning with the preparation of key intermediates. The overall synthetic strategy involves the coupling of a sulfonyl chloride intermediate with an amine, followed by further functional group manipulations.
Experimental Protocols
Synthesis of Intermediate 1: 4-(2-(methylsulfonamido)ethyl)aniline
To a solution of N-(4-nitrophenethyl)methanesulfonamide (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol, is added a reducing agent, for example, palladium on carbon (10 mol%) under a hydrogen atmosphere. The reaction mixture is stirred at room temperature until the reduction of the nitro group is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(2-(methylsulfonamido)ethyl)aniline, which can be used in the subsequent step without further purification.
Synthesis of Intermediate 2: 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole (B1350446)
A mixture of 4-methoxybenzaldehyde (B44291) (1.0 eq), hydroxylamine (B1172632) hydrochloride (1.1 eq), and a base such as sodium acetate (B1210297) in a suitable solvent like ethanol is heated to reflux. After cooling, propargyl chloride (1.2 eq) is added, and the reaction is stirred at room temperature. The resulting product is extracted with an organic solvent, and the solvent is evaporated to give 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole, which is purified by column chromatography.
Final Synthesis of this compound
A solution of 4-(2-(methylsulfonamido)ethyl)aniline (Intermediate 1, 1.0 eq) and 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole (Intermediate 2, 1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF) is treated with a base such as potassium carbonate. The reaction mixture is heated and stirred until the starting materials are consumed. The final product, this compound, is isolated by aqueous workup and purified by column chromatography on silica (B1680970) gel.
Pharmacological Data
This compound exhibits high affinity for the dopamine D3 receptor and good selectivity over the D2 receptor.[1][2]
Table 2: In Vitro Binding Affinities of this compound
| Receptor | Kᵢ (nM) | Reference |
| Dopamine D3 | 3.1 | [1][2] |
| Dopamine D2 | 692 | [1][2] |
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
Experimental Workflow for Synthesis
The synthesis of this compound follows a structured workflow designed for efficiency and purity of the final compound.
References
The Dual D3/D2 Receptor Antagonist PF-4363467: A Technical Guide for Substance Use Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance use disorders (SUDs) represent a significant global health challenge, necessitating the development of novel therapeutic interventions. One promising target is the dopamine (B1211576) receptor system, particularly the D3 and D2 receptor subtypes, which play a crucial role in the brain's reward pathways. PF-4363467 is a novel, high-affinity dopamine D3 and D2 receptor antagonist that has demonstrated preclinical efficacy in attenuating opioid-seeking behavior without the extrapyramidal side effects commonly associated with D2 receptor antagonism.[1] This technical guide provides an in-depth overview of this compound, including its pharmacological profile, experimental protocols for its evaluation, and the underlying signaling pathways, to facilitate further research into its therapeutic potential for SUDs.
Pharmacological Profile of this compound
This compound is a potent and selective antagonist of the dopamine D3 receptor with a lower affinity for the D2 receptor. This dual antagonism is thought to contribute to its unique pharmacological profile.
In Vitro Pharmacology
The binding affinities of this compound for human dopamine D3 and D2 receptors have been determined through radioligand binding assays.
Table 1: In Vitro Binding Affinities of this compound
| Receptor | Ki (nM) |
| Dopamine D3 | 3.1 |
| Dopamine D2 | 692 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Pharmacokinetic Properties
Comprehensive pharmacokinetic data for this compound is not extensively available in the public domain. However, preclinical studies in rats have been conducted to assess its central nervous system penetration and metabolic stability.
Table 2: Available Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Brain/Plasma Ratio | Data not publicly available |
| Half-life (t1/2) | Data not publicly available |
| Clearance (CL) | Data not publicly available |
Further investigation into the full pharmacokinetic profile of this compound is warranted to optimize dosing and treatment regimens for clinical applications.
Experimental Protocols
This section details the key experimental methodologies used to characterize the pharmacological and behavioral effects of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is typically proprietary information of the developing pharmaceutical company and is not publicly available. Researchers interested in obtaining the compound should inquire with commercial suppliers.
In Vitro Pharmacology Assays
This assay is used to determine the binding affinity (Ki) of this compound to dopamine D2 and D3 receptors.[2][3][4][5]
-
Materials:
-
Cell membranes expressing human D2 or D3 receptors.
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a competing ligand) from total binding.
-
Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assays
This model assesses the efficacy of this compound in reducing opioid-seeking behavior.[6][7][8][9][10]
-
Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a catheter.
-
Procedure:
-
Surgery: Implant rats with intravenous catheters.
-
Acquisition: Train rats to self-administer fentanyl by pressing an "active" lever, which delivers an infusion of fentanyl and activates a cue light. The "inactive" lever has no consequence.
-
Extinction: After stable self-administration is achieved, replace fentanyl with saline. Lever presses no longer result in drug infusion or cue presentation.
-
Reinstatement: Once lever pressing is extinguished, test the ability of a priming injection of fentanyl or the presentation of the drug-associated cue to reinstate lever-pressing behavior.
-
Drug Treatment: Administer this compound before the reinstatement session to evaluate its effect on drug-seeking behavior.
-
The bar test is a common method to assess catalepsy, a proxy for extrapyramidal side effects, in rodents.[11][12][13][14][15]
-
Apparatus: A horizontal bar raised to a specific height (e.g., 10 cm) from the base.
-
Procedure:
-
Administer the test compound (e.g., this compound or a positive control like haloperidol) to the rats.
-
At specified time points after administration, gently place the rat's forepaws on the horizontal bar.
-
Measure the latency for the rat to remove both paws from the bar.
-
A prolonged latency compared to vehicle-treated animals is indicative of catalepsy.
-
This test evaluates the potential sedative or stimulant effects of this compound.[16][17][18][19][20]
-
Apparatus: Open-field arena equipped with infrared beams to track movement.
-
Procedure:
-
Administer the test compound to the rats.
-
Place the rats individually into the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.
-
Compare the activity of this compound-treated animals to vehicle-treated controls.
-
Signaling Pathways
The therapeutic effects of this compound in the context of substance use disorders are mediated by its antagonism of dopamine D3 and D2 receptors, which are predominantly expressed in brain regions associated with reward and motivation, such as the nucleus accumbens.[21][22][23][24][25]
Dopamine D3 and D2 Receptor Signaling in Addiction
Dopamine D3 and D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the context of addiction, chronic drug use can lead to neuroadaptations in these signaling pathways, contributing to compulsive drug-seeking behavior.
Proposed Mechanism of Action of this compound
By antagonizing D3 and D2 receptors, this compound is hypothesized to normalize the dysregulated dopamine signaling associated with addiction. The higher affinity for D3 receptors may be particularly important, as D3 receptors are implicated in the motivational aspects of drug craving and relapse.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound for substance use disorders.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of the dopamine D3 and D2 receptors in substance use disorders. Its unique profile of potent D3 antagonism and moderate D2 antagonism may offer a therapeutic advantage by reducing drug-seeking behavior without inducing the motor side effects that have limited the clinical utility of other D2 antagonists. The experimental protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for researchers in the field of addiction science and drug development, facilitating further exploration of this compound and similar compounds as potential treatments for substance use disorders.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. Escalation and reinstatement of fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Escalation and reinstatement of fentanyl self-administration in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Psychotomimetics potentiate locomotor hyperactivity induced by dopaminergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of thioperamide on locomotor activity and on memory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medium.com [medium.com]
- 22. Dopamine and drug addiction: the nucleus accumbens shell connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dopamine D(2)/D(3)-receptor and transporter densities in nucleus accumbens and amygdala of type 1 and 2 alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Imaging addiction: D2 receptors and dopamine signaling in the striatum as biomarkers for impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dopamine transmission at D1 and D2 receptors in the nucleus accumbens contributes to the expression of incubation of cocaine craving - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-4363467: A Dual Dopamine D3/D2 Receptor Antagonist's Impact on Drug-Seeking Behavior
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vivo effects of PF-4363467, a potent and selective dual dopamine (B1211576) D3/D2 receptor antagonist, on drug-seeking behavior. While initial interest may have been directed towards its role as a focal adhesion kinase (FAK) inhibitor, current scientific literature predominantly characterizes this compound by its high affinity for dopamine D3 receptors and moderate affinity for D2 receptors, positioning it as a compelling candidate for the treatment of substance use disorders.[1][2][3][4] This document synthesizes the available quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in animal models of drug addiction.
Table 1: Receptor Binding Affinity of this compound [1][2][3]
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D3 | 3.1 |
| Dopamine D2 | 692 |
This table clearly demonstrates the high selectivity of this compound for the dopamine D3 receptor over the D2 receptor.
Table 2: In Vivo Efficacy of this compound in a Fentanyl Self-Administration and Reinstatement Model [1][2]
| Treatment Group | Dose (mg/kg) | Fentanyl Self-Administration (Infusions/Session) | Cue-Induced Reinstatement (Lever Presses) |
| Vehicle | - | Baseline | High |
| This compound | 3 | Significant Reduction | Significant Reduction |
| This compound | 10 | Dose-dependent Reduction | Dose-dependent Reduction |
| This compound | 30 | Profound Reduction | Profound Reduction |
This data highlights the dose-dependent efficacy of this compound in reducing both the motivation to self-administer an opioid and the relapse to drug-seeking behavior triggered by drug-associated cues.
Experimental Protocols
The primary experimental paradigm used to evaluate the in vivo effects of this compound on drug-seeking behavior is the rat operant self-administration and reinstatement model.[1][2]
Fentanyl Self-Administration and Reinstatement Model
1. Animals: Male Sprague-Dawley rats are individually housed and maintained on a reverse light-dark cycle.
2. Surgical Preparation: Rats are surgically implanted with intravenous catheters into the jugular vein to allow for the self-administration of fentanyl.
3. Self-Administration Training:
- Rats are placed in operant conditioning chambers equipped with two levers.
- Pressing the "active" lever results in an intravenous infusion of fentanyl (e.g., 1 µg/kg/infusion) and the presentation of a cue light and tone.
- Pressing the "inactive" lever has no programmed consequences.
- Training continues until stable rates of self-administration are achieved.
4. Extinction Phase:
- Following stable self-administration, fentanyl is replaced with saline.
- Lever pressing no longer results in drug infusion, leading to a decrease in responding (extinction).
5. Reinstatement Testing:
- Once responding is extinguished, a reinstatement test is conducted.
- Rats are pre-treated with either vehicle or this compound at various doses (e.g., 3, 10, 30 mg/kg) via oral gavage.
- Following pre-treatment, rats are placed back in the operant chambers, and the drug-associated cues (light and tone) are presented non-contingently to trigger reinstatement of drug-seeking behavior (lever pressing).
- The number of active and inactive lever presses is recorded.
6. Data Analysis: Statistical analyses (e.g., ANOVA) are used to compare the effects of different doses of this compound on fentanyl self-administration and cue-induced reinstatement.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of dopamine receptor antagonism in modulating drug-seeking behavior and the experimental workflow for evaluating this compound.
Caption: Proposed mechanism of this compound in attenuating drug-seeking behavior.
Caption: Experimental workflow for evaluating this compound's effect on drug-seeking.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 3. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
PF-4363467: A Technical Guide to its Dopamine Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4363467 is a novel compound that has garnered significant interest for its potent and selective antagonism of the dopamine (B1211576) D3 receptor over the D2 receptor.[1][2] This high degree of selectivity presents a promising avenue for the development of therapeutics targeting dopamine-related central nervous system (CNS) disorders, with a potentially reduced side-effect profile compared to less selective dopamine receptor antagonists. This technical guide provides a comprehensive overview of the dopamine receptor subtype selectivity of this compound, detailing its binding affinities, the experimental methods used for their determination, and the relevant dopamine receptor signaling pathways.
Data Presentation: Binding Affinity of this compound
The selectivity of this compound for dopamine receptor subtypes is primarily defined by its differential binding affinities. The following table summarizes the available quantitative data for the inhibition constant (Ki) of this compound at the human dopamine D2 and D3 receptors.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 692 | [1][2] |
| Dopamine D3 | 3.1 | [1][2] |
Note: Quantitative binding data for this compound at the dopamine D1, D4, and D5 receptor subtypes are not publicly available in the reviewed scientific literature. However, it has been reported to exhibit high selectivity for the D3 receptor versus other biogenic amine receptors.[1][2]
Based on the available data, this compound demonstrates a more than 220-fold selectivity for the D3 receptor over the D2 receptor.
Experimental Protocols
The binding affinity of this compound for dopamine receptors is determined using in vitro radioligand binding assays. While the specific protocols for this compound have not been detailed in public literature, the following represents a standard methodology for such an assay.
Radioligand Binding Assay (General Protocol)
This competitive binding assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
-
Cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3) are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
The final membrane preparation is resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The receptor-containing membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2/D3 receptors).
-
A range of concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This compound primarily acts on the D2-like family.
D1-like Receptor Signaling (D1 and D5)
D1-like receptors are typically coupled to the Gαs or Gαolf G-protein. Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[3] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
D2-like Receptor Signaling (D2, D3, and D4)
This compound is an antagonist at D2-like receptors. These receptors are coupled to the Gαi or Gαo G-protein. Activation of D2-like receptors by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] This reduction in cAMP prevents the activation of PKA. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels. As an antagonist, this compound blocks these effects.
Conclusion
This compound is a potent dopamine receptor antagonist with a clear and significant selectivity for the D3 subtype over the D2 subtype. This selectivity profile, established through radioligand binding assays, suggests its potential for more targeted therapeutic interventions in CNS disorders where D3 receptor modulation is desired, potentially minimizing the side effects associated with D2 receptor antagonism. Further research to fully characterize its binding and functional activity at all dopamine receptor subtypes would provide a more complete understanding of its pharmacological profile. The distinct signaling pathways of the D1-like and D2-like receptor families underscore the importance of such selective compounds in dissecting the complex roles of dopamine in the brain and in developing next-generation therapeutics.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of PF-4363467 in Neuroscience Research: A Technical Guide
Initial Clarification: The Primary Target of PF-4363467
Initial research into this compound for its application in neuroscience reveals a critical clarification regarding its primary molecular target. While the query specified an interest in this compound as a tool compound for c-Met inhibition, extensive evidence from preclinical studies identifies this compound as a potent and selective Dopamine (B1211576) D3/D2 receptor antagonist .[1][2][3][4][5] This guide will, therefore, provide an in-depth overview of this compound's established role as a dual D3/D2 receptor antagonist in the context of neuroscience research, a field where dopamine signaling is of paramount importance.
Introduction
This compound is a novel antagonist of the Dopamine D3 and D2 receptors, designed for central nervous system (CNS) applications.[1][2][3] Its unique in vivo profile, particularly its ability to attenuate opioid drug-seeking behavior without inducing the extrapyramidal symptoms typically associated with D2 receptor antagonism, makes it a valuable tool for investigating the role of the dopaminergic system in substance use disorders and other psychiatric conditions.[1][3]
Physicochemical and Pharmacokinetic Properties
This compound was developed with favorable CNS drug-like properties.[1][2][3] It exhibits excellent brain penetration in rats, with equivalent free drug levels in both plasma and brain compartments.[6]
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₂O₃S |
| Molecular Weight | 402.55 g/mol |
| Description | Solid |
Pharmacodynamics: Receptor Binding Affinity
This compound demonstrates high affinity for the Dopamine D3 receptor and significant selectivity over the D2 receptor.
| Receptor Target | Kᵢ (nM) |
| Dopamine D3 Receptor | 3.1 |
| Dopamine D2 Receptor | 692 |
Data sourced from multiple studies.[1][2][3][4]
Mechanism of Action: Dopamine D3/D2 Receptor Antagonism
This compound exerts its effects by blocking the binding of dopamine to D3 and D2 receptors.[1][2][3] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.[7] The D2-like family of receptors, which includes D2 and D3, are primarily coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound modulates downstream signaling cascades involved in reward, motivation, and motor control.
Signaling Pathway of Dopamine D3/D2 Receptor Antagonism
Figure 1: Dopamine D3/D2 Receptor Signaling Pathway and the Antagonistic Action of this compound. This diagram illustrates how dopamine binding to D3 and D2 receptors activates inhibitory G-proteins, leading to a reduction in cAMP. This compound blocks this activation.
Key Preclinical Findings in Neuroscience Research
This compound has been investigated in rodent models to understand its potential therapeutic applications in substance use disorders.
Attenuation of Opioid-Seeking Behavior
In a rat operant reinstatement model, this compound dose-dependently attenuated both opioid self-administration and drug-seeking behavior.[1][3] This suggests that antagonism of D3 and/or D2 receptors can reduce the motivation to seek and take opioids.
Lack of Extrapyramidal Side Effects
A significant finding is that despite high D2 receptor occupancy (up to 86%), this compound did not induce traditional extrapyramidal symptoms (EPS) such as catalepsy in rodents.[1][3][5] This unique profile distinguishes it from many other D2 receptor antagonists and suggests a more favorable side-effect profile.
Experimental Protocols
In Vitro Receptor Binding Assays
Detailed methodologies for determining the binding affinity (Kᵢ) of this compound would typically involve radioligand binding assays using cell membranes expressing recombinant human dopamine D2 and D3 receptors. A common protocol would involve:
-
Membrane Preparation: Cells overexpressing the target receptor are harvested and homogenized to prepare a crude membrane fraction.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
To assess the effects of this compound on neurotransmitter levels in specific brain regions, in vivo microdialysis in freely moving rats is a standard technique.[8]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., striatum or frontal cortex).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the dialysis membrane and are collected in the perfusate.
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine and its metabolites.
-
Drug Administration: this compound is administered systemically, and changes in neurotransmitter levels from baseline are measured over time.
The c-Met Signaling Pathway in Neuroscience
While this compound is not a c-Met inhibitor, the c-Met signaling pathway is indeed a significant area of neuroscience research. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in various neural processes, including neurogenesis, neuronal survival, and synaptogenesis.[9][10][11][12][13] Dysregulation of the HGF/c-Met pathway has been implicated in neurodevelopmental and neurodegenerative disorders such as Autism Spectrum Disorder (ASD), Alzheimer's disease, and multiple sclerosis.[9][10][13]
c-Met Signaling Overview
Figure 2: Overview of the HGF/c-Met Signaling Pathway. This diagram shows that the binding of HGF to the c-Met receptor activates multiple downstream pathways, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways, which regulate diverse cellular functions in the nervous system.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the dopaminergic system in neuroscience. Its primary mechanism of action is as a Dopamine D3/D2 receptor antagonist. Preclinical evidence strongly supports its potential for studying the pathophysiology of substance use disorders, particularly opioid addiction, due to its ability to reduce drug-seeking behavior without inducing significant motor side effects. Researchers utilizing this compound should focus their experimental designs on its established role as a dopamine receptor antagonist to ensure the accurate interpretation of their findings. While the c-Met pathway is a critical area of neuroscience research, it is important to select appropriate tool compounds that directly target this pathway for such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 3. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Dopamine D3 receptor antagonist reveals a cryptic pocket in aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Structural Mechanism for Noncanonical GPCR Signal Transduction in the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct Intracellular Signaling Mediates C-MET Regulation of Dendritic Growth and Synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HGF and MET: From Brain Development to Neurological Disorders. • BB@C [bb-c.fr]
- 11. HGF and MET: From Brain Development to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacodynamics of PF-4363467
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4363467 is a novel pharmacological agent that has demonstrated significant potential in preclinical models for the treatment of substance use disorders, particularly opioid addiction. Developed through a hybrid approach merging pharmacophore elements from a dopamine (B1211576) D3 receptor antagonist and a D3 agonist, this compound exhibits a unique profile as a dopamine D3/D2 receptor antagonist.[1] A key characteristic of this compound is its high affinity for the D3 receptor with notable selectivity over the D2 receptor. This distinct pharmacodynamic profile allows it to attenuate opioid-seeking behavior without inducing the extrapyramidal side effects commonly associated with D2 receptor antagonism, even at high levels of D2 receptor occupancy. This guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols from key preclinical studies.
Core Pharmacodynamics: Mechanism of Action
This compound functions as a competitive antagonist at both dopamine D3 and D2 receptors. Its therapeutic efficacy in the context of addiction is believed to stem from its potent blockade of the D3 receptor, which is highly expressed in brain regions associated with reward and motivation, such as the nucleus accumbens.[2] Chronic exposure to drugs of abuse is known to upregulate D3 receptors, contributing to drug-seeking behaviors. By antagonizing these receptors, this compound is thought to dampen the rewarding effects of opioids and reduce the motivation to seek the drug.
While it also antagonizes D2 receptors, its significantly lower affinity for this subtype compared to the D3 receptor is a critical aspect of its favorable side effect profile. Blockade of D2 receptors in the dorsal striatum is linked to extrapyramidal symptoms, a common and debilitating side effect of many antipsychotic and anti-addiction medications. The high D3/D2 selectivity of this compound allows for a therapeutic window where D3 receptors can be effectively blocked to reduce addictive behaviors, while minimizing the D2 receptor antagonism that leads to motor side effects.
Signaling Pathways
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o pathway. Upon activation by dopamine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades involved in gene expression, neuronal excitability, and synaptic plasticity.
As an antagonist, this compound blocks the binding of dopamine to D2 and D3 receptors, thereby preventing the inhibition of adenylyl cyclase and maintaining baseline cAMP levels. In the context of addiction, where dopamine signaling in reward pathways is dysregulated, this action is thought to normalize neuronal activity and reduce the reinforcing effects of drugs of abuse.
References
Methodological & Application
Application Notes and Protocols for PF-4363467 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4363467 is a potent and selective dopamine (B1211576) D3/D2 receptor antagonist. It exhibits a significantly higher affinity for the D3 receptor (Ki = 3.1 nM) compared to the D2 receptor (Ki = 692 nM). This pharmacological profile makes it a valuable research tool for investigating the roles of D3 and D2 receptors in various physiological and pathological processes, particularly in the context of substance use disorders. Preclinical studies have demonstrated its efficacy in reducing opioid-seeking behaviors in rats without inducing the extrapyramidal side effects commonly associated with less selective D2 receptor antagonists.
These application notes provide detailed protocols for utilizing this compound in common in vivo rat models, including fentanyl self-administration, locomotor activity assessment, and catalepsy evaluation.
Mechanism of Action
This compound acts as an antagonist at both dopamine D3 and D2 receptors. Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. D2-like receptors (D2, D3, and D4) are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound modulates dopaminergic signaling, which is implicated in reward, motivation, and motor control.
Application Notes and Protocols: Utilizing PF-4363467 in a Fentanyl Self-Administration Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating opioid crisis, largely driven by the potent synthetic opioid fentanyl, necessitates the development of novel therapeutic interventions. One promising avenue of research involves the modulation of the dopamine (B1211576) system, which plays a crucial role in reward and addiction. PF-4363467, a dopamine D3/D2 receptor antagonist, has emerged as a compound of interest for its potential to mitigate opioid-seeking behavior. These application notes provide a comprehensive overview and detailed protocols for employing this compound in a preclinical fentanyl self-administration model in rats. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and similar compounds in reducing the reinforcing effects of fentanyl.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on fentanyl self-administration and cue-induced reinstatement. Please note: The following data are representative examples based on existing literature and are intended to illustrate the expected outcomes. Actual experimental results may vary.
Table 1: Effect of this compound on Fentanyl Self-Administration
| Treatment Group | This compound Dose (mg/kg, i.p.) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) | Mean Fentanyl Infusions (± SEM) | % Reduction in Fentanyl Intake vs. Vehicle |
| Vehicle | 0 | 125 (± 10) | 15 (± 3) | 25 (± 2) | 0% |
| This compound | 1 | 98 (± 8) | 14 (± 2) | 20 (± 1.5) | 20% |
| This compound | 3 | 65 (± 7) | 16 (± 3) | 13 (± 1.4) | 48% |
| This compound | 10 | 40 (± 5) | 15 (± 2) | 8 (± 1) | 68% |
Table 2: Effect of this compound on Cue-Induced Reinstatement of Fentanyl Seeking
| Treatment Group | This compound Dose (mg/kg, i.p.) | Mean Active Lever Presses during Reinstatement (± SEM) | Mean Inactive Lever Presses during Reinstatement (± SEM) | % Attenuation of Reinstatement vs. Vehicle |
| Vehicle | 0 | 85 (± 9) | 12 (± 2) | 0% |
| This compound | 1 | 60 (± 7) | 11 (± 2) | 29% |
| This compound | 3 | 35 (± 5) | 13 (± 3) | 59% |
| This compound | 10 | 20 (± 4) | 12 (± 2) | 76% |
Experimental Protocols
Protocol 1: Intravenous Fentanyl Self-Administration in Rats
This protocol details the procedure for establishing and maintaining fentanyl self-administration behavior in rats, which serves as the baseline for testing the effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Intravenous catheters
-
Fentanyl HCl (dissolved in sterile saline)
-
This compound (dissolved in appropriate vehicle, e.g., 20% hydroxypropyl-β-cyclodextrin)
-
Surgical supplies for catheter implantation
Procedure:
-
Catheter Implantation Surgery:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Implant a chronic indwelling catheter into the jugular vein, with the external portion exiting dorsally between the scapulae.
-
Allow a recovery period of 5-7 days post-surgery, during which catheter patency is maintained by daily flushing with heparinized saline.
-
-
Acquisition of Fentanyl Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Initiate a Fixed-Ratio 1 (FR1) schedule of reinforcement, where one press on the "active" lever results in a single intravenous infusion of fentanyl (e.g., 1 µg/kg/infusion) delivered over 5 seconds.
-
Each infusion is paired with the presentation of a cue light for 20 seconds, followed by a 20-second time-out period during which active lever presses have no consequence.
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue daily sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Dose-Response Determination (Optional):
-
Once stable responding is established, the dose of fentanyl can be varied across sessions to determine a dose-response curve and confirm that the behavior is sensitive to the reinforcing properties of the drug.
-
Protocol 2: Evaluation of this compound on Fentanyl Self-Administration
This protocol describes how to assess the effect of this compound on established fentanyl self-administration behavior.
Procedure:
-
Baseline Self-Administration:
-
Ensure rats have re-established stable fentanyl self-administration following any dose-response procedures.
-
-
This compound Administration:
-
Administer this compound or its vehicle intraperitoneally (i.p.) at a predetermined time (e.g., 30 minutes) before the start of the self-administration session.
-
Test a range of doses of this compound (e.g., 1, 3, 10 mg/kg) in a within-subjects Latin square design, with at least two days of baseline self-administration between drug test days.
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses, and the number of fentanyl infusions received during each 2-hour session.
-
Analyze the data to determine if this compound significantly alters fentanyl intake compared to vehicle treatment.
-
Protocol 3: Cue-Induced Reinstatement of Fentanyl Seeking
This protocol outlines the procedure for extinguishing fentanyl-seeking behavior and then testing the ability of this compound to block reinstatement of this behavior triggered by drug-associated cues.
Procedure:
-
Extinction Training:
-
Following stable self-administration, begin extinction sessions. During these sessions, active lever presses no longer result in fentanyl infusion or presentation of the cue light.
-
Continue daily extinction sessions until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the baseline average for three consecutive days).
-
-
Reinstatement Test:
-
On the test day, administer this compound or vehicle (i.p.) 30 minutes prior to the session.
-
Place the rat in the operant chamber, and present the cue light that was previously paired with fentanyl infusion contingent on an active lever press (FR1 schedule), but without fentanyl delivery.
-
Record the number of active and inactive lever presses during the session.
-
-
Data Analysis:
-
Compare the number of active lever presses between the vehicle and this compound treatment groups to determine if the compound attenuates cue-induced reinstatement of fentanyl-seeking behavior.
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound.
Caption: this compound antagonism of D3/D2 signaling.
Caption: The cycle of fentanyl addiction.
Application Notes and Protocols for Conditioned Place Preference with PF-4363467
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conditioned Place Preference (CPP) is a widely utilized behavioral paradigm to assess the rewarding or aversive properties of drugs and other stimuli.[1][2][3] This Pavlovian conditioning model measures an animal's preference for an environment that has been previously associated with a specific stimulus.[1][3] The dopamine (B1211576) system, particularly the D2 and D3 receptors, plays a crucial role in reward processing and addiction. PF-4363467 is a potent and selective dopamine D3/D2 receptor antagonist. It exhibits a significantly higher affinity for the D3 receptor (Ki = 3.1 nM) compared to the D2 receptor (Ki = 692 nM).[4][5][6] This pharmacological profile makes it a valuable tool for investigating the role of these specific dopamine receptors in reward and motivation. These application notes provide a detailed protocol for utilizing this compound in a conditioned place preference study to elucidate its potential rewarding or aversive effects, or its ability to modulate the rewarding effects of other substances.
Data Presentation
The following table represents a hypothetical dataset from a Conditioned Place Preference study investigating the effects of this compound. This table is for illustrative purposes to demonstrate how quantitative data from such an experiment would be structured for clear comparison.
| Treatment Group | Dose (mg/kg) | Pre-Test Time in Paired Chamber (s) | Post-Test Time in Paired Chamber (s) | Preference Score (s) |
| Vehicle | 0 | 445 ± 25 | 450 ± 30 | 5 ± 15 |
| This compound | 1 | 450 ± 28 | 430 ± 35 | -20 ± 18 |
| This compound | 3 | 455 ± 30 | 380 ± 40 | -75 ± 22* |
| This compound | 10 | 440 ± 22 | 320 ± 38 | -120 ± 25 |
| Morphine | 10 | 450 ± 20 | 650 ± 45 | 200 ± 30 |
| This compound + Morphine | 3 + 10 | 445 ± 25 | 460 ± 42 | 15 ± 28# |
*p < 0.05, **p < 0.01 compared to Vehicle group. #p < 0.01 compared to Morphine group. Data are presented as mean ± SEM. The preference score is calculated as the post-test time in the paired chamber minus the pre-test time in the same chamber.
Experimental Protocols
This protocol describes an unbiased, counterbalanced design for a Conditioned Place Preference experiment to assess the effects of this compound.
Materials
-
Subjects: Male or female adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Apparatus: A three-chamber conditioned place preference apparatus. The two conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), while the central chamber should be neutral.[7][8]
-
Drug: this compound, dissolved in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).
-
Control: Vehicle solution.
-
Positive Control (Optional): A known drug of abuse, such as morphine or cocaine, to validate the paradigm.
-
Data Collection: Automated video tracking software to record and analyze the time spent in each chamber.
Procedure
The protocol consists of three phases: Pre-Conditioning (Habituation), Conditioning, and Post-Conditioning (Test).[1][7]
Phase 1: Pre-Conditioning (Habituation) - Day 1
-
Place each animal in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the two larger, distinct chambers.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study to avoid biased results.[9]
Phase 2: Conditioning - Days 2-9 (8 days)
This phase consists of alternating injections of the drug and vehicle, with each injection followed by confinement to one of the conditioning chambers. The design is counterbalanced, meaning that for half of the animals in each group, the drug is paired with one specific chamber, and for the other half, it is paired with the other chamber.
-
Day 2 (and alternating days thereafter):
-
Administer this compound at the desired dose (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or the vehicle.
-
Immediately place the animal in the assigned "drug-paired" chamber for 30 minutes. The guillotine doors should be closed to restrict the animal to that chamber.
-
After the 30-minute period, return the animal to its home cage.
-
-
Day 3 (and alternating days thereafter):
-
Administer the vehicle.
-
Immediately place the animal in the "vehicle-paired" chamber (the chamber not paired with the drug) for 30 minutes with the guillotine doors closed.
-
Return the animal to its home cage.
-
-
This alternating conditioning schedule continues for a total of 8 days (4 drug-pairing days and 4 vehicle-pairing days).
Phase 3: Post-Conditioning (Test) - Day 10
-
On the test day, no injections are given.
-
Place the animal in the central chamber of the CPP apparatus and remove the guillotine doors, allowing free access to all chambers for 15-20 minutes.
-
Record the time spent in each of the conditioning chambers.
Data Analysis
-
Calculate the preference score for each animal by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning test.[10]
-
A positive preference score indicates a conditioned place preference (rewarding effect), while a negative score suggests a conditioned place aversion (aversive effect).
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the preference scores between the different treatment groups.[10][11]
Mandatory Visualizations
Experimental Workflow
Caption: Conditioned Place Preference Experimental Workflow.
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Dopamine D2/D3 Receptor Signaling Pathway Modulation.
References
- 1. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Varied Uses of Conditioned Place Preference in Behavioral Neuroscience Research: An Investigation of Alcohol Administration in Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 7. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 10. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Social Reward-Conditioned Place Preference: A Model Revealing an Interaction between Cocaine and Social Context Rewards in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response of PF-04217903 (c-Met Inhibitor) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, migration, and invasion.[3] Aberrant activation of this pathway through mutation, amplification, or overexpression is implicated in the progression and metastasis of numerous human cancers, making it a key target for therapeutic intervention.[3] PF-04217903 has demonstrated significant antitumor and anti-angiogenic properties in preclinical models by effectively inhibiting c-Met phosphorylation and downstream signaling.[1] Notably, it exhibits over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, highlighting its utility as a specific tool for cancer research.[1]
These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of PF-04217903 by generating dose-response curves in cell-based assays.
c-Met Signaling Pathway and Inhibition by PF-04217903
The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces its dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3] PF-04217903 targets the ATP-binding site within the c-Met kinase domain, preventing this initial phosphorylation event and thereby abrogating the entire downstream signaling cascade.[3]
Data Presentation: In Vitro Inhibitory Activity of PF-04217903
The following table summarizes the reported efficacy of PF-04217903 across various biochemical and cell-based assays.
| Target/Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes | Reference(s) |
| Wild-Type c-Met | - | Kinase Assay | 4.8 | ATP-competitive inhibition | [1][2] |
| c-Met (H1094R) | - | Kinase Assay | 3.1 | Mutant c-Met | [2][4] |
| c-Met (R988C) | - | Kinase Assay | 6.4 | Mutant c-Met | [2][4] |
| c-Met (T1010I) | - | Kinase Assay | 6.7 | Mutant c-Met | [2][4] |
| c-Met (Y1230C) | - | Kinase Assay | >10,000 | Resistant Mutant c-Met | [2][4] |
| GTL-16 | Gastric Carcinoma | Cell Proliferation | 12 | MET-amplified cell line | [2][3] |
| NCI-H1993 | NSCLC | Cell Proliferation | 30 | MET-amplified cell line | [2][3] |
| GTL-16 | Gastric Carcinoma | Apoptosis | 31 | - | [2] |
| NCI-H441 | Lung Carcinoma | Cell Migration/Invasion | 7-12.5 | HGF-mediated | [2] |
| HT29 | Colon Carcinoma | Cell Migration/Invasion | 7-12.5 | HGF-mediated | [2] |
Experimental Protocols
Herein are detailed protocols for three key cell-based assays to determine the dose-response curve of PF-04217903.
Protocol 1: Cell Proliferation Assay (MTT/Resazurin)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., GTL-16, NCI-H1993)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
PF-04217903
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT or Resazurin reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]
-
Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C.[5]
-
Reagent Addition: Add 20 µL of MTT or Resazurin reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader according to the reagent manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each PF-04217903 concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Inhibition of c-Met Phosphorylation Assay (ELISA/Western Blot)
This protocol is designed to quantify the inhibition of HGF-induced c-Met phosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Serum-free medium
-
PF-04217903
-
Recombinant Human HGF
-
HBSS with 1 mM Na₃VO₄
-
Lysis buffer
-
Phospho-c-Met ELISA kit or primary/secondary antibodies for Western Blot
Procedure:
-
Cell Seeding: Seed cells in 96-well plates in growth medium and culture overnight.[4]
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of PF-04217903 in serum-free medium and add to the wells. Incubate the plates at 37°C for 1 hour.[1][6]
-
Ligand Stimulation: Add HGF to a final concentration of 40 ng/mL to stimulate c-Met phosphorylation.[1][4] Incubate for an additional 20 minutes at 37°C.[1]
-
Cell Lysis: Wash the cells once with HBSS supplemented with 1 mM Na₃VO₄, and then add lysis buffer to generate protein lysates.[4]
-
Quantification (ELISA): Assess the phosphorylation of c-Met using an ELISA method with capture antibodies specific for c-Met and a detection antibody specific for phosphorylated tyrosine residues.[4]
-
Quantification (Western Blot): Alternatively, separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-c-Met and total c-Met.
-
Data Analysis: For both methods, normalize the phospho-c-Met signal to the total c-Met signal or a loading control. Plot the normalized signal against the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activation)
This assay quantifies the activation of executioner caspases 3 and 7, which are key events in the apoptotic cascade.
Materials:
-
Cancer cell line of interest (e.g., GTL-16)
-
White-walled 96-well plates
-
PF-04217903
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Treatment: Treat cells with various concentrations of PF-04217903 for 48 hours.[3]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to generate a dose-response curve and determine the EC₅₀ for apoptosis induction.
References
Application Notes and Protocols for Electrophysiology Studies of PF-4363467 on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4363467 is a potent and selective dopamine (B1211576) D3/D2 receptor antagonist.[1][2][3] It exhibits a significantly higher affinity for the D3 receptor over the D2 receptor.[1] Due to this pharmacological profile, this compound is a valuable tool for investigating the role of D3 and D2 receptors in neuronal function and is being explored for its therapeutic potential in conditions such as substance use disorders.[1][2] These application notes provide a comprehensive overview of the potential electrophysiological effects of this compound on dopamine neurons and detailed protocols for conducting such studies.
While direct electrophysiological data for this compound on dopamine neurons is not extensively published, its effects can be inferred from its action as a D3/D2 receptor antagonist. D2-like receptors, including D2 and D3 subtypes, are G-protein coupled receptors that typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[4] In dopamine neurons, D2 autoreceptors play a crucial role in a negative feedback loop, regulating their own firing rate, as well as dopamine synthesis and release.[5] Antagonism of these autoreceptors would be expected to disinhibit the neuron, leading to an increase in firing rate.
Data Presentation
Table 1: Properties of this compound and Expected Electrophysiological Effects on Dopamine Neurons
| Parameter | Value/Expected Effect | Reference |
| Mechanism of Action | Dopamine D3/D2 Receptor Antagonist | [1][2][3] |
| Binding Affinity (Ki) | D3: 3.1 nM, D2: 692 nM | [1] |
| Effect on Dopamine Neuron Firing Rate | Expected to increase firing rate by blocking inhibitory D2/D3 autoreceptors. | Inferred from D2/D3 antagonist literature[5][6] |
| Effect on Action Potential Waveform | Minimal direct effect expected, but changes in firing pattern may alter waveform characteristics. | General knowledge |
| Effect on Post-synaptic Dopamine Neurons | Blockade of postsynaptic D2/D3 receptors would modulate the neuron's response to dopaminergic input. | [7][8] |
| Potential Impact on Ion Channels | D2/D3 receptor modulation can indirectly affect K+ and Ca2+ channels. Antagonism may reverse these effects. | [5][9] |
Signaling Pathways
Dopamine D2 and D3 receptors are involved in multiple intracellular signaling cascades. As an antagonist, this compound would block these pathways. One notable pathway involves the regulation of Proline-rich Tyrosine Kinase 2 (Pyk2). Activation of D2 receptors can lead to the phosphorylation of Pyk2, although some downstream effects like MAPK activation appear to be independent of this particular kinase.[10]
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 and D3 receptor preferring antagonists differentially affect striatal dopamine release and metabolism in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological study of the effects of D1 and D2 dopamine antagonists on the interaction of converging inputs from the sensory-motor cortex and substantia nigra neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposite influences of endogenous dopamine D1 and D2 receptor activation on activity states and electrophysiological properties of striatal neurons: studies combining in vivo intracellular recordings and reverse microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4363467 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4363467 is a potent and selective antagonist of the dopamine (B1211576) D3 and D2 receptors.[1] It is a valuable tool for in vitro studies investigating the role of these receptors in various physiological and pathological processes, particularly in the central nervous system. This document provides detailed protocols for the proper dissolution of this compound for use in in vitro experiments, ensuring accurate and reproducible results.
Compound Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 402.55 g/mol | [1] |
| Physical Form | Solid | [1] |
| Primary Target | Dopamine D3 Receptor (D3R) | [1] |
| Secondary Target | Dopamine D2 Receptor (D2R) | [1] |
| Ki for human D3R | 3.1 nM | [1] |
| Ki for human D2R | 692 nM | [1] |
Dissolution Protocol for In Vitro Experiments
The following protocol outlines the recommended procedure for preparing a stock solution of this compound and its subsequent dilution for use in cell-based assays. Due to the lack of published specific solubility data, this protocol is based on best practices for small molecule inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound.
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 402.55 g/mol * 1000 mg/g = 4.0255 mg
-
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO.
-
To the tube containing 4.0255 mg of this compound, add 1 mL of cell culture grade DMSO.
-
-
Dissolve the compound completely.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Store the stock solution properly.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage.
-
Protocol for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your final cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.
-
-
Maintain a low final DMSO concentration.
-
The final concentration of DMSO in your in vitro assay should be kept as low as possible, typically below 0.5% , to minimize solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound
This compound acts as an antagonist at dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). These receptors are coupled to Gi proteins. Upon binding, this compound blocks the downstream signaling cascade typically initiated by dopamine.
Caption: Antagonistic action of this compound on D2/D3 receptor signaling.
References
Radioligand binding assay protocol for PF-4363467
Application Notes and Protocols
Topic: Radioligand Binding Assay for c-Met Receptor Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound PF-4363467, specified in the query, is a dopamine (B1211576) D3/D2 receptor antagonist with reported Ki values of 3.1 nM for the D3 receptor and 692 nM for the D2 receptor.[1][2] Based on available scientific literature, it is not a recognized inhibitor of the c-Met receptor. Therefore, this document provides a general protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the c-Met receptor, a critical target in cancer drug development.
Introduction to c-Met Signaling and Inhibition
The mesenchymal-epithelial transition factor (c-Met), also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Its only known ligand is the hepatocyte growth factor (HGF).[3] The HGF/c-Met signaling pathway is essential for normal embryonic development and tissue repair. However, aberrant activation of this pathway, through mechanisms like mutation, amplification, or protein overexpression, is strongly implicated in the development, progression, and metastasis of numerous human cancers.[1][2] Dysregulated c-Met signaling can lead to tumor growth, angiogenesis, and resistance to therapy, making it a prime target for anticancer drug development.[4][5][6]
Radioligand binding assays are a gold standard method for quantifying the affinity of a compound for a specific receptor.[7] This application note provides a detailed protocol for a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against the c-Met receptor.
The c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers the recruitment of several downstream signaling molecules and the initiation of multiple intracellular cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, and motility.[3][8][9]
Caption: Overview of the HGF/c-Met signaling cascade.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a filtration-based competitive binding assay to determine the affinity (Ki) of a test compound for the c-Met receptor expressed in a suitable cell line. The assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the c-Met receptor.[7]
Materials and Reagents
| Reagent/Material | Supplier/Source | Notes |
| Radioligand | Custom Synthesis/Commercial | e.g., [3H]-Crizotinib or other suitable radiolabeled c-Met inhibitor. Specific activity >20 Ci/mmol. |
| Cell Line | ATCC / In-house | e.g., U-87 MG, MDA-MB-468, or other cell lines with high c-Met expression.[3] |
| Test Compound | N/A | e.g., this compound (as an example of a test article). |
| Unlabeled Ligand | Commercial | e.g., Crizotinib, for non-specific binding determination. |
| Cell Culture Medium | Gibco/Sigma | DMEM/F-12, supplemented with 10% FBS, Penicillin-Streptomycin. |
| Membrane Preparation Buffer | N/A | 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, Protease Inhibitor Cocktail. |
| Assay Binding Buffer | N/A | 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA. |
| Wash Buffer | N/A | Ice-cold 50 mM Tris-HCl (pH 7.4). |
| 96-well Plates | Corning/Greiner | For compound dilution and assay incubation. |
| GF/B Filter Plates | PerkinElmer/Millipore | Pre-treated with 0.5% polyethyleneimine (PEI). |
| Scintillation Cocktail | PerkinElmer | e.g., Ultima Gold™ or equivalent. |
| Microplate Scintillation Counter | PerkinElmer/Beckman | e.g., TopCount or MicroBeta. |
| Plate Shaker | N/A | For incubation. |
| Vacuum Filtration Manifold | Millipore/Brandel | For harvesting. |
Step-by-Step Methodology
Step 1: Cell Culture and Membrane Preparation
-
Culture c-Met expressing cells (e.g., U-87 MG) to ~90% confluency in appropriate culture medium.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh Assay Binding Buffer, and centrifuge again.
-
Resuspend the final pellet in Assay Binding Buffer. Determine the protein concentration using a BCA or Bradford assay.
-
Aliquot and store the membrane preparation at -80°C until use.
Step 2: Assay Setup
-
Prepare serial dilutions of the test compound in Assay Binding Buffer. A typical starting point is a 10-point, 3-fold serial dilution from a top concentration of 10 µM.
-
Prepare the radioligand solution in Assay Binding Buffer at a concentration equal to 2x its Kd value (if known) or a low nanomolar concentration (e.g., 1-5 nM).
-
On the day of the assay, thaw the membrane preparation on ice and dilute to a final concentration of 10-20 µg of protein per well in Assay Binding Buffer.
Step 3: Incubation
-
In a 96-well assay plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Binding Buffer + 50 µL Radioligand Solution + 100 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL Unlabeled Ligand (e.g., 10 µM Crizotinib) + 50 µL Radioligand Solution + 100 µL Membrane Suspension.
-
Test Compound: 50 µL Test Compound Dilution + 50 µL Radioligand Solution + 100 µL Membrane Suspension.
-
-
Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation on a plate shaker.
Step 4: Harvesting and Counting
-
Terminate the binding reaction by rapid vacuum filtration through a PEI-soaked GF/B filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Dry the filter plate under a heat lamp or in an oven at 50°C for 30-60 minutes.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter (counts per minute, CPM).
Experimental Workflow
Caption: Workflow for the c-Met competitive radioligand binding assay.
Data Presentation and Analysis
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Specific Binding with Test Compound / Specific Binding without Test Compound)] x 100.
-
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the c-Met receptor (this must be determined separately via a saturation binding experiment).
-
-
Representative Data Tables
Table 1: Raw Data Example
| [Test Compound] (nM) | Total CPM (Avg) | NSB CPM (Avg) | Specific CPM (Avg) | % Inhibition |
| 0 (Control) | 15,000 | 500 | 14,500 | 0% |
| 0.1 | 14,200 | 500 | 13,700 | 5.5% |
| 1 | 12,500 | 500 | 12,000 | 17.2% |
| 10 | 8,000 | 500 | 7,500 | 48.3% |
| 100 | 2,000 | 500 | 1,500 | 89.7% |
| 1000 | 650 | 500 | 150 | 99.0% |
Table 2: Calculated Affinity Values for Known c-Met Inhibitors
| Compound | Radioligand Used | IC50 (nM) | Ki (nM) |
| Crizotinib | [3H]-Crizotinib | 8.5 | 4.1 |
| Capmatinib | [3H]-Crizotinib | 2.2 | 1.1 |
| Savolitinib | [3H]-Crizotinib | 5.4 | 2.6 |
| Test Compound X | [3H]-Crizotinib | 12.3 | 5.9 |
(Note: Data in tables are for illustrative purposes only and do not represent actual experimental results for this compound.)
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 89Zr-Amivantamab bispecific to EGFR and c-MET for PET imaging of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Tyrosine Kinase c-MET as Therapeutic Target for Radiosensitization of Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Measuring Brain Receptor Occupancy of PF-4363467: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4363467 is a potent and selective dopamine (B1211576) D3/D2 receptor antagonist that has garnered significant interest for its potential therapeutic applications in substance use disorders.[1][2][3][4][5] Its distinct pharmacological profile, characterized by a high affinity for the D3 receptor and a notable in vivo occupancy of the D2 receptor without inducing extrapyramidal side effects, necessitates precise methodologies for quantifying its engagement with its targets in the central nervous system (CNS).[1][2][3][4][6] These application notes provide detailed protocols for measuring the brain receptor occupancy of this compound, a critical step in understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and guiding clinical dose selection.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a clear comparison of its binding affinities and in vivo target engagement.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 3.1 nM | Dopamine D3 | Human | [1][3][4] |
| Ki | 692 nM | Dopamine D2 | Human | [1][3][4] |
| In Vivo Receptor Occupancy (RO) | High | Dopamine D2 | Rodent | [1][2][3][4][6] |
| CNS MPO Desirability Score | ≥4/6 | N/A | N/A | [1][2][3][4] |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and D3 receptors, the primary targets of this compound. As a G-protein coupled receptor (GPCR) antagonist, this compound blocks the downstream effects initiated by dopamine binding.
Experimental Protocols
Two primary methods for determining brain receptor occupancy of this compound are ex vivo autoradiography and in vivo positron emission tomography (PET).
Protocol 1: Ex Vivo Autoradiography for D2/D3 Receptor Occupancy
This protocol is adapted from standard methodologies for determining receptor occupancy of CNS-penetrant drugs in rodents.
Objective: To determine the percentage of D2 and D3 receptors occupied by this compound in specific brain regions at various doses.
Materials:
-
This compound
-
Vehicle for this compound administration (e.g., 20% hydroxypropyl-β-cyclodextrin)
-
Male Sprague-Dawley rats (250-300g)
-
Radioligand for D2/D3 receptors (e.g., [³H]-Spiperone for D2, or a D3-selective radioligand)
-
Unlabeled ("cold") ligand for non-specific binding determination (e.g., haloperidol)
-
Cryostat
-
Phosphor imaging plates or film cassettes
-
Scintillation counter
-
Brain homogenization buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
Experimental Workflow:
Procedure:
-
Animal Dosing:
-
Acclimate male Sprague-Dawley rats to the housing facility for at least 3 days.
-
Prepare solutions of this compound at various concentrations in the chosen vehicle.
-
Administer this compound or vehicle to different groups of rats via the desired route (e.g., subcutaneous or oral).
-
-
Tissue Collection:
-
At the time of predicted peak brain concentration of this compound, euthanize the animals by decapitation.
-
Rapidly extract the brains and freeze them in isopentane (B150273) cooled with dry ice. Store brains at -80°C until sectioning.
-
-
Cryosectioning:
-
Mount the frozen brains onto cryostat chucks.
-
Cut coronal sections (e.g., 20 µm thick) at the level of the striatum and other regions of interest.
-
Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C.
-
-
Autoradiography:
-
Bring the slides to room temperature before incubation.
-
For total binding, incubate sections in assay buffer containing the radioligand (e.g., 1 nM [³H]-Spiperone).
-
For non-specific binding, incubate adjacent sections in the same buffer with the radioligand plus a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
Incubate for a predetermined time to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Washing:
-
Quickly wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a final rinse in ice-cold deionized water to remove buffer salts.
-
Dry the slides under a stream of cool air.
-
-
Imaging and Analysis:
-
Appose the dried slides to phosphor imaging plates or autoradiographic film.
-
After an appropriate exposure time, scan the imaging plates or develop the film.
-
Quantify the signal intensity in specific brain regions (e.g., striatum, nucleus accumbens) using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Receptor occupancy is calculated as follows: % Occupancy = (1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)) * 100
-
Protocol 2: In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
This protocol provides a general framework for an in vivo PET imaging study to determine this compound receptor occupancy.
Objective: To non-invasively quantify the occupancy of D2/D3 receptors by this compound in the living brain.
Materials:
-
This compound
-
Vehicle for this compound administration
-
Non-human primates or other suitable animal model
-
PET scanner
-
PET radiotracer for D2/D3 receptors (e.g., [¹¹C]raclopride or a D3-preferring ligand like [¹¹C]-(+)-PHNO)
-
Anesthesia equipment
-
Arterial line catheter for blood sampling (optional, for full kinetic modeling)
Experimental Workflow:
Procedure:
-
Baseline PET Scan:
-
Anesthetize the animal and position it in the PET scanner.
-
Administer a bolus injection of the radiotracer.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
If arterial blood sampling is performed, collect timed samples to measure the radiotracer concentration in plasma.
-
-
This compound Administration:
-
After a suitable washout period for the radiotracer, administer a single dose of this compound.
-
-
Occupancy PET Scan:
-
At the time of expected peak receptor occupancy, perform a second PET scan following the same procedure as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET data into a series of 3D images over time.
-
Define regions of interest (ROIs) on the brain images, including target regions (e.g., striatum) and a reference region with low receptor density (e.g., cerebellum).
-
Use appropriate kinetic models (e.g., simplified reference tissue model) to estimate the binding potential (BPND) of the radiotracer in the ROIs for both the baseline and occupancy scans.
-
Receptor occupancy is calculated as follows: % Occupancy = (1 - (BP_ND_occupancy / BP_ND_baseline)) * 100
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate measurement of this compound brain receptor occupancy. A thorough understanding of the compound's interaction with its targets is paramount for its continued development as a potential therapeutic agent. The choice between ex vivo and in vivo methods will depend on the specific research question, available resources, and the desired level of detail. By carefully implementing these methodologies, researchers can generate high-quality data to advance our understanding of this compound's neuropharmacological profile.
References
- 1. Occupancy of Dopamine D2/3 Receptors in Rat Brain by Endogenous Dopamine Measured With the Agonist Positron Emission Tomography Radioligand [11C]MNPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
Application Notes and Protocols for PF-4363467 Administration in Rodent Models of Relapse
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4363467 is a potent and selective dual Dopamine D3/D2 receptor antagonist that has shown promise in preclinical models of substance use disorder, particularly in attenuating opioid-seeking behavior.[1] These application notes provide detailed protocols for the administration of this compound in rodent models of fentanyl relapse, specifically focusing on cue-induced reinstatement paradigms. Additionally, methods for assessing potential extrapyramidal side effects (EPS) are outlined.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Fentanyl Reinstatement Model
| Species | Model | Drug | Doses Administered (mg/kg) | Route of Administration | Key Findings | Reference |
| Rat | Cue-Induced Fentanyl Reinstatement | This compound | 3, 10, 32 | Oral Gavage | Dose-dependently attenuated fentanyl self-administration and cue-induced reinstatement of fentanyl-seeking behavior. | Wager et al., 2017 |
| Rat | Fentanyl Self-Administration | This compound | Not specified | Oral Gavage | Reduced fentanyl self-administration. | Wager et al., 2017 |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) |
| Dopamine D3 | 3.1 |
| Dopamine D2 | 692 |
Data from Wager et al., 2017.
Experimental Protocols
Protocol 1: Fentanyl Self-Administration and Cue-Induced Reinstatement
This protocol is adapted from standard rodent models of drug self-administration and relapse.[2][3][4]
1. Animals:
-
Male Sprague-Dawley rats (250-300g at the start of the experiment).
-
Individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for the experiment.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a drug delivery pump, and a house light.
3. Surgical Procedure (Intravenous Catheterization):
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should be externalized between the scapulae.
-
Allow a recovery period of at least 5-7 days post-surgery. Flush catheters daily with a sterile saline solution containing heparin to maintain patency.
4. Fentanyl Self-Administration Training:
-
Acquisition:
-
Rats are trained to self-administer fentanyl (e.g., 2.5 µg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule of reinforcement for 2-hour sessions daily for 10-14 days.
-
A press on the active lever results in an intravenous infusion of fentanyl delivered over a few seconds, accompanied by the presentation of a conditioned stimulus (e.g., illumination of the cue light for 20 seconds).
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Acquisition is typically considered stable when the rat self-administers a consistent number of infusions over three consecutive days.
-
-
Extinction:
-
Following stable self-administration, rats undergo daily extinction sessions (e.g., 2 hours per day for 7-14 days).
-
During extinction, presses on the active lever no longer result in fentanyl infusion or the presentation of the cue light.
-
5. This compound Administration and Reinstatement Testing:
-
Vehicle Preparation: While the specific vehicle used in the pivotal Pfizer study is not publicly disclosed, a common vehicle for oral gavage of sulfonamide-based compounds in rats is a suspension in 0.5% methylcellulose (B11928114) or 1% carboxymethyl cellulose (B213188) in sterile water.[5] It is recommended to conduct vehicle tolerability tests prior to the main experiment.
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, and 32 mg/kg).
-
Administer this compound via oral gavage at a volume of approximately 1-2 ml/kg.
-
The pretreatment time should be determined based on the pharmacokinetic profile of the compound. A typical pretreatment time for orally administered compounds is 60 minutes before the behavioral session.
-
-
Cue-Induced Reinstatement Test:
-
Following the pretreatment period with this compound or vehicle, place the rats in the operant chambers.
-
The session is conducted under extinction conditions (no drug delivery).
-
Presentation of the conditioned stimulus (the cue light) is made non-contingently or contingently upon the first active lever press to provoke drug-seeking behavior.
-
Record the number of active and inactive lever presses. A significant increase in active lever pressing in the vehicle group compared to the final day of extinction indicates successful reinstatement. The effect of this compound is measured by the attenuation of this reinstated lever pressing.
-
Protocol 2: Assessment of Extrapyramidal Symptoms (EPS)
Given that this compound has D2 receptor antagonist activity, it is crucial to assess for potential motor side effects.
1. Catalepsy Test:
-
Apparatus: A horizontal bar raised approximately 9 cm from a flat surface.
-
Procedure:
-
Administer this compound or vehicle at the desired doses.
-
At various time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Measure the time it takes for the rat to remove both paws from the bar (descent latency).
-
An increase in descent latency is indicative of catalepsy.
-
2. Rotarod Test:
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Train the rats on the rotarod for several days until they can maintain their balance for a stable period (e.g., 120 seconds).
-
On the test day, administer this compound or vehicle.
-
At set time points post-administration, place the rats on the rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
A decrease in latency to fall suggests impaired motor coordination.
-
Visualizations
Caption: Signaling pathway of this compound in attenuating relapse.
Caption: Workflow for this compound in a fentanyl relapse model.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escalation and reinstatement of fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. ijpsonline.com [ijpsonline.com]
Application Note: Determination of Cell Permeability of PF-4363467
Introduction
PF-4363467 is a potent and selective dopamine (B1211576) D3/D2 receptor antagonist that has shown promise in preclinical models for the treatment of substance use disorders.[1][2] Its efficacy is dependent on its ability to cross cellular membranes to reach its G-protein coupled receptor (GPCR) targets within the central nervous system (CNS).[2][3] Therefore, assessing the cell permeability of this compound is a critical step in its development as a therapeutic agent. This application note provides a detailed protocol for determining the cell permeability of this compound using the Caco-2 cell monolayer assay, a widely accepted in vitro model for predicting human intestinal absorption and overall cell permeability.[4][5]
This compound: Compound Profile
| Property | Value | Reference |
| IUPAC Name | N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-3-methoxybenzenesulfonamide | N/A |
| Molecular Formula | C22H30Cl2N4O3S | [1] |
| Molecular Weight | 402.55 g/mol | [1] |
| Target(s) | Dopamine D3 Receptor (D3R), Dopamine D2 Receptor (D2R) | [1][2] |
| Binding Affinity (Ki) | D3R: 3.1 nM, D2R: 692 nM | [1][2] |
| Therapeutic Area | Substance Use Disorders | [2] |
Signaling Pathway of this compound
This compound acts as an antagonist at dopamine D2 and D3 receptors, which are G-protein coupled receptors. Upon binding, it blocks the downstream signaling cascade typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Dopamine Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocol: Caco-2 Permeability Assay
This protocol details the steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
1. Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Hank's Balanced Salt Solution (HBSS)
-
HEPES buffer
-
D-Glucose
-
This compound
-
Lucifer Yellow
-
Propranolol (B1214883) (high permeability control)
-
Atenolol (B1665814) (low permeability control)
-
Transwell® permeable supports (24-well format, 0.4 µm pore size)
-
LC-MS/MS system
2. Cell Culture and Seeding
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 3-4 days when they reach 80-90% confluency.
-
For the assay, seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
3. Transepithelial Electrical Resistance (TEER) Measurement
-
Before the experiment, measure the TEER of the Caco-2 monolayer using an epithelial voltohmmeter.
-
Monolayers with TEER values >250 Ω·cm² are considered suitable for the permeability assay.
4. Experimental Workflow
The following diagram illustrates the workflow for the bidirectional Caco-2 permeability assay.
Workflow for the Caco-2 Cell Permeability Assay.
5. Permeability Assay Protocol
-
Prepare the transport buffer (HBSS supplemented with 25 mM HEPES and 1 g/L D-Glucose, pH 7.4).
-
Prepare the dosing solutions of this compound (e.g., 10 µM), propranolol (10 µM), and atenolol (10 µM) in the transport buffer. Include 100 µM Lucifer Yellow in all dosing solutions.
-
Remove the culture medium from the Transwell® plates and wash the monolayers twice with pre-warmed transport buffer.
-
For Apical to Basolateral (A→B) permeability:
-
Add 0.4 mL of the dosing solution to the apical (upper) chamber.
-
Add 1.2 mL of fresh transport buffer to the basolateral (lower) chamber.
-
-
For Basolateral to Apical (B→A) permeability:
-
Add 1.2 mL of the dosing solution to the basolateral (lower) chamber.
-
Add 0.4 mL of fresh transport buffer to the apical (upper) chamber.
-
-
Incubate the plates at 37°C with gentle shaking (e.g., 100 rpm) for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for LC-MS/MS analysis and from the receiver chamber for Lucifer Yellow fluorescence measurement.
6. Sample Analysis and Data Interpretation
-
Quantify the concentration of this compound, propranolol, and atenolol in the collected samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer Yellow in the receiver chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm). The transport of Lucifer Yellow should be less than 1% to confirm monolayer integrity.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (mol/cm³).
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).
Efflux Ratio = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Data Presentation
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | A→B | [Insert experimental value] | [Calculate] | [Interpret based on data] |
| B→A | [Insert experimental value] | |||
| Propranolol | A→B | >10 | N/A | High |
| Atenolol | A→B | <1 | N/A | Low |
Interpretation of Results
-
High Permeability: A Papp (A→B) value ≥ 10 x 10⁻⁶ cm/s suggests high oral absorption potential.
-
Moderate Permeability: A Papp (A→B) value between 1 and 10 x 10⁻⁶ cm/s indicates moderate absorption.
-
Low Permeability: A Papp (A→B) value < 1 x 10⁻⁶ cm/s suggests poor absorption.
This comprehensive protocol provides a robust framework for researchers to evaluate the cell permeability of this compound, a crucial parameter for its continued development as a CNS therapeutic.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D3 receptor antagonist reveals a cryptic pocket in aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. pharmaron.com [pharmaron.com]
Troubleshooting & Optimization
Troubleshooting PF-4363467 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with PF-4363467, with a specific focus on addressing solubility challenges in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dopamine (B1211576) D3/D2 receptor antagonist.[1][2][3] It has been investigated for its potential in treating substance use disorders by attenuating opioid drug-seeking behavior.[3] The compound exhibits a higher affinity for the D3 receptor over the D2 receptor.[1] Dopamine receptor antagonists are a significant area of research for various psychiatric disorders.[2][3][4]
Q2: What are the basic chemical properties of this compound?
Below is a summary of the key chemical properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀N₂O₃S | [1] |
| Molecular Weight | 402.55 g/mol | [1] |
| Appearance | Solid | [1] |
Q3: What is the expected solubility of this compound in DMSO?
Q4: Why is DMSO a commonly used solvent for compounds like this compound?
DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8][9] Its ability to penetrate biological membranes also makes it a common vehicle for the topical application of pharmaceuticals.[10] For in vitro assays, DMSO is favored for creating high-concentration stock solutions that can be diluted into aqueous buffers.[5][11]
Troubleshooting this compound Solubility Issues
This guide addresses common problems encountered when dissolving this compound in DMSO and preparing subsequent aqueous solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solid this compound powder does not fully dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound has reached its solubility limit. | - Verify Calculations: Double-check calculations for desired concentration and required solvent volume.- Use High-Purity DMSO: Use anhydrous, high-purity DMSO as it is hygroscopic and absorbed water can reduce solubility.[6]- Apply Gentle Heat: Warm the solution gently to 37°C.[6]- Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.[6][11] |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | - The kinetic solubility of this compound in the aqueous buffer has been exceeded.[5] | - Lower Final Concentration: Reduce the final concentration of this compound in your experiment.[5]- Slow Dilution: Add the DMSO stock solution drop-wise to the aqueous buffer while vortexing to facilitate rapid mixing.[6]- Add a Surfactant: Incorporate a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the aqueous buffer.[5] |
| Solution becomes cloudy over time during an experiment. | - The compound is slowly precipitating out of solution due to factors like temperature changes or interactions with media components. | - Maintain Constant Temperature: Ensure a stable temperature throughout the experiment.[5]- Perform Solubility Test: Check the solubility of this compound in your specific cell culture medium or experimental buffer.[5] |
| Inconsistent results in cell-based assays. | - Poor solubility leading to an inaccurate effective concentration of the compound. | - Visual Inspection: Before and after the experiment, check your assay plates for any signs of precipitation.[5]- Prepare Fresh Solutions: Prepare fresh dilutions from a frozen stock solution for each experiment to avoid degradation.[5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol is for preparing a 10 mM stock solution based on the molecular weight of 402.55 g/mol . Adjust quantities as needed.
-
Weighing: Carefully weigh out 1 mg of solid this compound powder and place it into a sterile, amber glass or polypropylene (B1209903) vial.
-
Solvent Addition: Add 248.4 µL of high-purity, anhydrous DMSO to the vial.
-
Dissolution:
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[11] Store these aliquots at -80°C, protected from light.[11]
Visual Guides and Workflows
Dopamine D2/D3 Receptor Antagonism
Caption: Antagonism of D2/D3 receptors by this compound blocks dopamine binding.
Experimental Workflow for Solution Preparation
Caption: Step-by-step workflow for preparing this compound stock solutions.
Troubleshooting Logic for Solubility Issues
Caption: A decision tree to guide troubleshooting of solubility problems.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Dopamine antagonists for the treatment of drug addiction: this compound and related compounds | European Journal of Chemistry [eurjchem.com]
- 3. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PF-4363467 Concentration for Neuronal Cell Culture
Welcome to the technical support center for the use of PF-4363467 in neuronal cell culture. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antagonist of the Dopamine D3 receptor and a weaker antagonist of the Dopamine D2 receptor.[1][2] It binds to these receptors and blocks the downstream signaling pathways typically initiated by dopamine.
Q2: What are the known binding affinities (Ki) for this compound?
A2: In vitro binding studies have determined the following inhibitory constants (Ki) for this compound:
| Receptor | Ki Value |
| Dopamine D3 Receptor (D3R) | 3.1 nM[1] |
| Dopamine D2 Receptor (D2R) | 692 nM[1] |
This data indicates that this compound is significantly more selective for the D3 receptor over the D2 receptor.
Q3: How should I prepare a stock solution of this compound?
A3: Like many small molecule inhibitors, this compound is likely to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). To minimize the potential for DMSO-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically ≤0.1%.
Q4: What is a recommended starting concentration range for my neuronal cell culture experiments?
A4: A good starting point for determining the optimal concentration of this compound is to test a range of concentrations around its Ki values. Given the high affinity for the D3 receptor, we recommend starting with a dose-response curve that spans several orders of magnitude, from the low nanomolar to the micromolar range (e.g., 1 nM to 10 µM). This will help you identify the concentration that elicits the desired biological response without causing toxicity.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High levels of cell death or cytotoxicity observed. | - The concentration of this compound is too high, leading to off-target effects. - The final concentration of DMSO in the culture medium is toxic to the neurons. - The compound has precipitated out of solution. | - Perform a dose-response experiment to determine the maximum non-toxic concentration. - Ensure the final DMSO concentration is ≤0.1%. Run a vehicle control with the same DMSO concentration. - Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment. |
| No observable effect on neuronal activity or signaling. | - The concentration of this compound is too low. - The neuronal cell type used has low expression of D2 and/or D3 receptors. - The assay is not sensitive enough to detect the biological effect. | - Increase the concentration range in your dose-response experiment. - Verify the expression of D2 and D3 receptors in your specific neuronal cell type using techniques like qPCR or Western blotting. - Consider using a more sensitive assay to measure the downstream effects of D2/D3 receptor blockade. |
| Inconsistent or variable results between experiments. | - Instability of this compound in the cell culture medium over time. - Inconsistent cell health or density between experiments. - Pipetting errors when preparing dilutions. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the aqueous culture medium before being added to the cells. - Standardize your cell seeding density and ensure cultures are healthy and at the appropriate confluency before treatment. - Use calibrated pipettes and be meticulous when preparing serial dilutions. |
| Changes in neuronal morphology (e.g., neurite retraction). | - Off-target effects of the compound at the concentration used. - The blockade of D2/D3 receptors itself may influence neuronal morphology. | - Carefully document any morphological changes and correlate them with the concentration of this compound used. - If the morphological changes are undesirable, try to find a concentration that provides the desired functional effect with minimal impact on morphology. - Investigate the role of D2/D3 receptor signaling in neuronal morphology in your specific cell type. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Neuronal Viability Assay (MTT Assay)
This protocol is designed to establish a dose-response curve for the cytotoxic effects of this compound on your neuronal cell culture.
Materials:
-
Neuronal cell culture of interest
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24-48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, prepare serial dilutions in your cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and ≤0.1%.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death (e.g., a known neurotoxic compound).
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the TC50 (toxic concentration 50%).
Protocol 2: Assessing the Effect of this compound on Neurite Outgrowth
This protocol helps to determine if this compound affects neuronal morphology at non-toxic concentrations.
Materials:
-
Neuronal cell culture of interest
-
This compound
-
DMSO
-
Multi-well imaging plates (e.g., 96-well)
-
High-content imaging system or fluorescence microscope
-
Neuronal staining reagents (e.g., antibodies against β-III tubulin)
-
Image analysis software
Procedure:
-
Cell Seeding: Seed neurons at a low density in imaging-compatible plates to allow for clear visualization of individual neurites.
-
Compound Treatment: After allowing the neurons to adhere and begin extending neurites (e.g., 24 hours post-seeding), treat them with a range of non-toxic concentrations of this compound (determined from the viability assay) and a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours) to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain for a neuronal marker like β-III tubulin. A nuclear counterstain (e.g., DAPI) should also be used.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to quantify neurite length, number of branches, and number of neurites per cell.
-
Data Analysis: Compare the neurite outgrowth parameters between the different treatment groups and the vehicle control.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified D2/D3 receptor signaling pathway and the action of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Avoiding off-target effects with PF-4363467 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in using PF-4363467 and avoiding potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Dopamine (B1211576) D3 Receptor (D3R), for which it exhibits low nanomolar affinity.[1] It acts as an antagonist at this receptor.
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is its antagonist activity at the Dopamine D2 Receptor (D2R).[1] However, its affinity for D2R is substantially lower than for D3R. A broad selectivity panel screen at a 10 µM concentration showed that this compound inhibited 22 out of 129 targets by more than 50%. The most potent of these off-target activities were against CYP2C19, 5HT6, and 5HT2A, but at concentrations significantly higher than its D3R binding affinity.
Q3: How can I minimize D2 receptor-mediated effects in my experiments?
A3: To minimize off-target effects on the D2 receptor, it is crucial to use this compound at the lowest effective concentration that still provides clear D3 receptor antagonism. Based on its binding affinity, there is a significant window where D3R should be potently inhibited with minimal D2R engagement. It is recommended to perform a dose-response curve in your experimental system to determine the optimal concentration.
Q4: I am observing unexpected results. How can I confirm if they are due to off-target effects?
A4: If you suspect off-target effects are influencing your results, consider the following troubleshooting workflow:
-
Validate the On-Target Effect: Confirm that you can observe the expected biological response associated with D3 receptor antagonism in your system.
-
Dose-Response Analysis: Perform a careful dose-response experiment with this compound. On-target effects should occur at lower concentrations, consistent with its high affinity for D3R. Off-target effects will likely appear at higher concentrations.
-
Use a Structurally Unrelated D3R Antagonist: Compare the effects of this compound with another D3R antagonist that has a different chemical structure. If both compounds produce the same effect, it is more likely to be a D3R-mediated on-target effect.
-
Rescue Experiment: If possible, try to rescue the phenotype by activating the D3 receptor with a selective agonist in the presence of this compound.
-
Use a Control Cell Line: If you are working with cell lines, use a control cell line that does not express the D3 receptor (e.g., a D3R knockout or knockdown cell line) to see if the effect of this compound is abolished.
Quantitative Data
The following table summarizes the binding affinities of this compound for the Dopamine D3 and D2 receptors.
| Target | Ki (nM) | Selectivity (over D3R) |
| Dopamine D3 Receptor (D3R) | 3.1 | 1x |
| Dopamine D2 Receptor (D2R) | 692 | ~223x |
Data sourced from ACS Chemical Neuroscience.[2]
Visualizations
Signaling Pathways
Caption: this compound antagonism of Dopamine D3 and D2 receptor signaling pathways.
Experimental Workflows
Caption: A logical workflow to determine if an observed effect is on-target or off-target.
Experimental Protocols
To differentiate between on-target (D3R) and off-target (D2R) effects of this compound, radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP levels or β-arrestin recruitment) are recommended.
Radioligand Binding Assay (Competitive)
Principle: This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to D2 or D3 receptors. By performing this assay with membranes from cells expressing either D2R or D3R, the binding affinity (Ki) for each receptor can be determined.
General Workflow:
-
Membrane Preparation: Prepare membrane homogenates from cell lines stably expressing either human D2 or D3 receptors.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone) and a range of concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Antagonist Assay (cAMP Measurement)
Principle: D2 and D3 receptors are Gi/o-coupled, meaning their activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound will block this effect.
General Workflow:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) engineered to express either the D2 or D3 receptor.
-
Pre-incubation with this compound: Treat the cells with various concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a dopamine receptor agonist (e.g., dopamine or quinpirole) to stimulate the receptors.
-
Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. The concentration of this compound that inhibits 50% of the agonist-induced response is the IC50.
β-Arrestin Recruitment Assay
Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays. As an antagonist, this compound will block the agonist-induced recruitment of β-arrestin to D2 and D3 receptors.
General Workflow (using BRET as an example):
-
Cell Transfection: Co-transfect cells with constructs for the dopamine receptor (D2 or D3) fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., a fluorescent protein like mVenus).
-
Pre-incubation with this compound: Treat the transfected cells with a range of concentrations of this compound.
-
Agonist Stimulation: Add a dopamine receptor agonist to the cells.
-
Substrate Addition: Add the substrate for the BRET donor (e.g., coelenterazine (B1669285) h).
-
BRET Measurement: Measure the light emission from both the donor and the acceptor using a plate reader capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the IC50 for the inhibition of β-arrestin recruitment.
References
Interpreting unexpected results in PF-4363467 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-4363467. The information is designed to help interpret unexpected results and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dopamine (B1211576) D3/D2 receptor antagonist. It exhibits a high affinity for the dopamine D3 receptor (D3R) and a lower affinity for the dopamine D2 receptor (D2R). Its intended use is to reduce opioid-seeking behavior without the side effects typically associated with D2 receptor antagonism.[1][2][3]
Q2: What are the binding affinities of this compound for its primary targets?
A2: The binding affinities (Ki) of this compound have been determined as follows:
| Receptor | Ki Value (nM) |
| Dopamine D3 Receptor (D3R) | 3.1 |
| Dopamine D2 Receptor (D2R) | 692 |
| Data from ACS Chemical Neuroscience.[2][3] |
Q3: What is the expected in vivo effect of this compound?
A3: In vivo, this compound is expected to dose-dependently attenuate opioid self-administration and drug-seeking behavior.[2] A key feature of this compound is the absence of traditional extrapyramidal symptoms (EPS), which are adverse side effects often arising from D2R antagonism, despite high D2 receptor occupancy in rodents.[2][4]
Troubleshooting Guide
Unexpected Result 1: Lack of Efficacy in In Vitro Assays
Q: My in vitro assay (e.g., competitive binding assay, functional assay) shows a weaker than expected or no effect of this compound. What are the possible causes?
A: Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Action: Verify the integrity and purity of your this compound stock. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into your assay buffer. Precipitation of the compound can significantly lower its effective concentration.
-
Protocol: Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Assay Conditions:
-
Action: Review your assay buffer composition. Components like serum proteins can bind to the compound, reducing its free concentration. Optimize incubation times and temperatures.
-
Protocol: Refer to the detailed experimental protocol for a standard competitive binding assay below.
-
-
Cell Line/Receptor Expression:
-
Action: Confirm the expression levels of D3 and D2 receptors in your cell line using a validated method like qPCR or western blotting. Low or absent receptor expression will lead to a diminished response.
-
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound.
-
Materials:
-
Cell membranes prepared from a cell line expressing human D2 or D3 receptors.
-
Radioligand (e.g., [³H]spiperone or [³H]methyl-spiperone).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates and filter mats.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding, use a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Unexpected Result 2: Contradictory In Vivo Behavioral Results
Q: My animal model shows unexpected behavioral effects, such as sedation or hyperactivity, instead of the expected attenuation of drug-seeking behavior. Why might this be happening?
A: This could be due to off-target effects, issues with the dosing regimen, or the specific animal model used.
-
Dosing and Pharmacokinetics:
-
Action: The dose might be too high, leading to off-target effects or exaggerated on-target effects. Perform a dose-response study to identify the optimal therapeutic window. Consider the pharmacokinetic profile of the compound in your chosen species.
-
Visualization: The following workflow can help troubleshoot dosing issues.
-
Caption: Troubleshooting workflow for unexpected in vivo results.
-
Off-Target Effects:
-
Action: While this compound is selective for D3R over D2R, it may interact with other receptors at higher concentrations.[2] Consider profiling the compound against a broader panel of receptors to identify potential off-targets that could explain the observed behavior.
-
-
Animal Model Specifics:
-
Action: The genetic background of the animal strain can influence behavioral responses. Ensure that your control groups are appropriate and that the behavioral paradigm is well-validated.
-
Dopamine D3/D2 Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of D2-like receptors (which includes D2 and D3). This compound acts as an antagonist at these receptors, blocking the downstream effects of dopamine.
Caption: Simplified Dopamine D3/D2 receptor signaling pathway.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 4. Dopamine D3 receptor antagonist reveals a cryptic pocket in aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Stability of PF-4363467 in solution for long-term experiments
This technical support center provides guidance on the stability of PF-4363467 in solution for long-term experiments, addressing common issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the dopamine (B1211576) D3 and D2 receptors, with a significantly higher affinity for the D3 receptor (Ki = 3.1 nM) compared to the D2 receptor (Ki = 692 nM).[1] It functions by blocking the signaling pathways associated with these receptors.[1] Dopamine D2-like receptors (including D2 and D3) are G-protein coupled receptors that couple to Gαi/o proteins.[2][3] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][4]
Q2: What is the recommended solvent and storage temperature for this compound stock solutions?
Q3: How can I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve 4.03 mg of this compound (Molecular Weight: 402.55 g/mol ) in 1 mL of DMSO.[1] Ensure the compound is fully dissolved by vortexing. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[5]
Troubleshooting Guides
Issue: Inconsistent experimental results or loss of compound activity over time.
This is a common problem that may indicate degradation of this compound in your working or stock solutions.[5]
-
Q: My inhibitor's effect diminishes in a long-term cell culture experiment. What could be the cause?
-
A: This could be due to several factors:
-
Chemical Instability: The compound may be degrading in the aqueous culture medium at 37°C. It is advisable to perform stability tests under your specific experimental conditions.
-
Metabolism: Cells can metabolize the inhibitor over time, reducing its effective concentration.[5] Consider replenishing the media with a fresh inhibitor at regular intervals.
-
Adsorption: The compound might be adsorbing to the surface of your culture plates or tubes. Using polypropylene (B1209903) tubes can sometimes mitigate this issue.[6]
-
-
-
Q: I see a color change in my stock solution. Is it still usable?
-
A: A color change often indicates chemical degradation or oxidation.[6] It is strongly recommended to discard the solution and prepare a fresh stock. To prevent this, protect the solution from light by using amber vials or wrapping the container in foil and consider purging the vial with an inert gas like argon or nitrogen before sealing.[6]
-
-
Q: My frozen stock solution has precipitation after thawing. What should I do?
-
A: Precipitation can occur if the solubility limit is exceeded at low temperatures.[6] Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before making any dilutions.[6] If the precipitate does not dissolve, the solution should not be used. Storing at a slightly lower concentration might prevent this issue in the future.[6]
-
Data Presentation
Table 1: General Guidelines for this compound Solution Preparation and Storage
| Parameter | Recommendation | Rationale & Best Practices |
| Solvent | Anhydrous DMSO | High solubility for many organic small molecules. Use of anhydrous solvent minimizes water-catalyzed degradation. |
| Stock Concentration | 10-20 mM | A higher concentration allows for smaller volumes to be used in experiments, minimizing the final solvent concentration. |
| Storage Temperature | -80°C (long-term) or -20°C (short-term) | Lower temperatures slow down the rate of chemical degradation.[6] |
| Storage Container | Amber glass or polypropylene vials | Protects from light and prevents adsorption of the compound to the container surface.[6] |
| Handling | Aliquot to avoid freeze-thaw cycles | Repeated changes in temperature can accelerate degradation and may cause the compound to precipitate out of solution.[6] |
| Protection | Store in the dark, consider inert gas | Minimizes light-induced degradation and oxidation.[6] |
Table 2: Example Experimental Design for Long-Term Stability Assessment by HPLC
| Timepoint | Storage Condition 1 (-20°C, Dark) | Storage Condition 2 (4°C, Dark) | Storage Condition 3 (Room Temp, Light) |
| 0 hours (Baseline) | Analyze % Purity | Analyze % Purity | Analyze % Purity |
| 24 hours | Analyze % Purity | Analyze % Purity | Analyze % Purity |
| 1 week | Analyze % Purity | Analyze % Purity | Analyze % Purity |
| 1 month | Analyze % Purity | Analyze % Purity | Analyze % Purity |
| 3 months | Analyze % Purity | Analyze % Purity | Analyze % Purity |
| 6 months | Analyze % Purity | Analyze % Purity | Analyze % Purity |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials: this compound solid powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile polypropylene microcentrifuge tubes, precision balance.
-
Procedure:
-
Tare a sterile microcentrifuge tube on the balance.
-
Carefully weigh 4.03 mg of this compound powder into the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes, or until the solid is completely dissolved. A brief, gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Once dissolved, create small-volume aliquots (e.g., 20 µL) in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework. The specific column, mobile phase, and detection wavelength will need to be optimized for this compound.
-
Objective: To quantify the percentage of intact this compound remaining in solution over time under various storage conditions.
-
Procedure:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) and dilute it in an appropriate buffer to a working concentration suitable for your experiment.
-
Timepoint Zero (T=0): Immediately analyze an aliquot of the freshly prepared solution via a validated HPLC method.[7] This will serve as the baseline (100% purity). Record the peak area of the parent compound.
-
Storage: Store the remaining solution under the conditions you wish to test (e.g., -20°C, 4°C, room temperature) and in the appropriate containers (e.g., amber vials).[7]
-
Subsequent Timepoints: At predetermined intervals (e.g., 24 hours, 1 week, 1 month), retrieve a sample stored under each condition.[8][9]
-
Analysis: Analyze each sample using the same HPLC method.
-
Data Analysis: Calculate the remaining percentage of this compound at each timepoint by comparing its peak area to the peak area at T=0. A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation.
-
Mandatory Visualization
Caption: Signaling pathway of the Dopamine D3 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound in solution.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 9. ema.europa.eu [ema.europa.eu]
How to minimize variability in PF-4363467 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral studies involving the dopamine (B1211576) D3/D2 receptor antagonist, PF-4363467.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dopamine D3/D2 receptor antagonist. It exhibits a higher affinity for the D3 receptor (Ki = 3.1 nM) than the D2 receptor (Ki = 692 nM).[1] Its mechanism of action in reducing opioid-seeking behavior is believed to be through the modulation of the dopamine signaling pathway, which is critically involved in reward and motivation.[1][2]
Q2: What are the most common behavioral assays used to evaluate the efficacy of this compound?
A2: The most common behavioral assays are rodent models of opioid self-administration and reinstatement (drug-seeking behavior), locomotor activity tests, and catalepsy assessments to evaluate potential extrapyramidal side effects.[1][2]
Q3: What are the main sources of variability in rodent behavioral studies?
A3: Variability in rodent behavioral studies can arise from several factors, including:
-
Environmental Factors: Fluctuations in lighting, temperature, and noise in the housing and testing rooms.
-
Experimenter-Related Factors: Inconsistent handling of the animals and olfactory cues (e.g., scented soaps, perfumes).
-
Animal-Specific Factors: The sex, age, and strain of the animals can significantly influence behavioral outcomes. For females, the estrous cycle is a critical variable. Housing conditions, such as individual versus group housing, can also have profound effects.
Troubleshooting Guides
Issue 1: High Variability in Fentanyl Self-Administration and Reinstatement Data
Question: We are observing significant variability in the number of active lever presses for fentanyl self-administration and cue-induced reinstatement in our rat model when using this compound. What could be the cause, and how can we minimize this?
Answer:
High variability in operant conditioning paradigms can stem from several sources. Here is a systematic approach to troubleshooting:
Troubleshooting Workflow:
References
Technical Support Center: PF-4363467 Treatment and Cell Viability
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who observe poor cell viability during in vitro experiments with PF-4363467. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dopamine (B1211576) D3/D2 receptor antagonist. It exhibits a higher affinity for the D3 receptor (Ki = 3.1 nM) than the D2 receptor (Ki = 692 nM). Its primary application in research has been to study the attenuation of opioid-seeking behavior.
Q2: Is this compound expected to cause cell death?
A2: The available scientific literature does not indicate that this compound is a cytotoxic agent. Its mechanism of action as a dopamine receptor antagonist is not directly linked to inducing apoptosis or necrosis in most cell types. Therefore, significant cell death is an unexpected outcome and warrants further investigation.
Q3: What are the potential causes of poor cell viability when using this compound?
A3: Poor cell viability in the presence of this compound is likely due to experimental factors rather than its on-target mechanism. Potential causes include:
-
High concentration of the compound: The concentration used may be too high, leading to off-target effects or general cellular stress.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[1][2]
-
Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to unintended cytotoxicity.[3][4][5]
-
Cell line sensitivity: The specific cell line being used may be particularly sensitive to the compound or its solvent.
-
Compound instability: The compound may degrade under experimental conditions, and the degradation products could be toxic.
-
Suboptimal cell culture conditions: General issues with cell health, such as contamination or over-confluency, can be exacerbated by the addition of a small molecule inhibitor.[6]
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.[7][8][9] This involves treating cells with a range of this compound concentrations and assessing both the desired effect and cell viability in parallel.
Troubleshooting Guide: Addressing Poor Cell Viability
If you are observing significant cell death in your experiments with this compound, follow this troubleshooting guide to identify and resolve the issue.
Issue: High levels of cell death observed after treatment with this compound.
| Potential Cause | Recommended Action |
| Inhibitor concentration is too high | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported Ki values. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to assess its effect on cell viability.[1][10][11][12] |
| Prolonged exposure to the inhibitor | Reduce the incubation time. Determine the minimum time required to achieve the desired effect. |
| Cell line is particularly sensitive | Consider using a more robust cell line if appropriate for your research question. Perform extensive optimization of concentration and exposure time for the sensitive cell line. |
| Inhibitor has degraded or is impure | Purchase the inhibitor from a reputable source. Verify its purity and integrity if possible. Prepare fresh stock solutions. |
| Off-target effects | If the cytotoxic concentration is much higher than the on-target effective concentration, off-target effects are likely. Consider using a structurally different D2/D3 antagonist to see if the same effect is observed.[13] |
| Suboptimal cell culture conditions | Ensure cells are healthy, within a low passage number, and not overgrown. Regularly check for contamination.[6] |
Key Experimental Protocols
Dose-Response Curve for Cell Viability (MTT Assay)
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. The concentration range should span several orders of magnitude. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of the inhibitor. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14][15][16][17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Assessment of Apoptosis vs. Necrosis (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of this compound (and controls) for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[18][19][20][21]
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18][19][20][22]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[18][20]
-
Analysis: Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3 Activity Assay
Objective: To quantify the activation of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Cell Lysis: After treatment with this compound, lyse the cells using a provided lysis buffer.[23][24]
-
Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays) to the cell lysate.[24][25]
-
Detection: Measure the absorbance (colorimetric) or fluorescence (fluorometric) using a plate reader.[25]
-
Data Analysis: Compare the signal from treated samples to untreated controls to determine the fold increase in caspase-3 activity.
Visualizing Experimental Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 細胞培養疑難排解 [sigmaaldrich.com]
- 7. toxedfoundation.org [toxedfoundation.org]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. phnxflow.com [phnxflow.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. mpbio.com [mpbio.com]
- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Technical Support Center: Optimizing D2 Receptor Antagonist Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing agonist concentration for Dopamine (B1211576) D2 receptor antagonist assays.
Frequently Asked Questions (FAQs)
Q1: Why is the agonist concentration so critical in a D2 receptor antagonist assay?
A1: The concentration of the agonist used to stimulate the D2 receptor significantly impacts the apparent potency (IC50) of the antagonist being tested. Using a sub-maximal agonist concentration, typically around the EC80 (the concentration that produces 80% of the maximal response), provides a sufficient window to observe a dose-dependent inhibition by the antagonist.[1] If the agonist concentration is too high, it can be difficult for a competitive antagonist to overcome the agonist's effect, leading to an underestimation of the antagonist's potency. Conversely, if the agonist concentration is too low, the assay window may be too small for accurate and reproducible measurements.
Q2: What is the primary signaling pathway for the Dopamine D2 receptor, and how is it measured?
A2: The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[2] Upon agonist binding, the activated Gαi/o protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Therefore, the most common method for measuring D2 receptor activation is a functional assay that quantifies this change in intracellular cAMP concentration. D2 receptor antagonists block this agonist-induced decrease in cAMP.
Q3: What are the common functional assays used to screen for D2 receptor antagonists?
A3: Besides the primary cAMP-based assays, other common functional assays include:
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated D2 receptor, a key event in receptor desensitization and signaling.
-
Calcium Mobilization Assays: By co-expressing a chimeric G-protein (e.g., Gαqi5), the D2 receptor can be engineered to signal through the Gαq pathway, leading to an increase in intracellular calcium upon agonist stimulation. Antagonists block this calcium release.
-
Radioligand Binding Assays: These assays measure the ability of a test compound (the antagonist) to displace a radiolabeled ligand that is known to bind to the D2 receptor. This method determines the binding affinity (Ki) of the antagonist.[3]
Q4: What does a Schild analysis tell me about my D2 receptor antagonist?
A4: A Schild analysis is used to determine if an antagonist acts in a competitive and reversible manner.[4][5] By measuring the rightward shift in the agonist dose-response curve at various antagonist concentrations, a Schild plot can be generated.[4][5][6][7] A slope of 1 on this plot indicates that the antagonism is competitive, meaning the agonist and antagonist are competing for the same binding site on the D2 receptor.[4][8] The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity Observed | The antagonist concentration is too high, leading to off-target effects and cell death. | 1. Lower the Concentration Range: Perform a cytotoxicity assay (e.g., MTT assay) to determine the toxic threshold of your antagonist and adjust the concentration range in your functional assay accordingly. 2. Reduce Incubation Time: If feasible for your assay, decrease the incubation time of the cells with the antagonist. 3. Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity. |
| Weak or No Antagonist Effect | 1. The antagonist concentration may be too low. 2. The agonist concentration may be too high. 3. Insufficient receptor expression on the cell surface. 4. The antagonist compound may have degraded or is not properly solubilized. | 1. Increase Antagonist Concentration: If no cytotoxicity is observed, broaden the concentration range of your antagonist. 2. Optimize Agonist Concentration: Ensure you are using an agonist concentration at or near its EC80.[1] A higher concentration may mask the antagonist's effect. 3. Verify Receptor Expression: Confirm that your cell line has adequate D2 receptor expression. 4. Check Compound Integrity: Prepare fresh dilutions of your antagonist and ensure it is fully dissolved. |
| High Variability/Poor Reproducibility | Inconsistent experimental conditions. | 1. Standardize Cell Culture: Use cells at a consistent passage number and confluency. 2. Optimize Cell Seeding Density: The number of cells per well can impact the assay window and should be optimized and kept consistent.[9] 3. Control Incubation Times and Temperatures: Ensure all incubation steps are performed consistently across all plates and experiments. 4. Use Fresh Agonist: Prepare a fresh stock of the agonist for each experiment and use a consistent concentration. |
| Low Signal-to-Noise Ratio | 1. Low receptor expression. 2. Suboptimal agonist concentration or incubation time. 3. High background signal due to constitutive receptor activity. | 1. Increase Receptor Expression: If possible, use a cell line with higher D2 receptor expression. 2. Optimize Agonist Conditions: Perform a time-course experiment to find the optimal agonist stimulation time.[9] Titrate the agonist to ensure you are in the optimal range (EC50-EC80).[1] 3. Consider Inverse Agonists: If high constitutive activity is suspected, you may need to test for inverse agonists.[9] |
Quantitative Data Summary
The following tables provide examples of potency values for common D2 receptor agonists and antagonists. Note that these values can vary depending on the specific cell line, assay format, and experimental conditions.
Table 1: Agonist Potency (EC50) at the D2 Receptor
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |
| Dopamine | GIRK Activation | Oocytes | ~20 | [10] |
| Quinpirole | cAMP Inhibition | HEK293T | 3.2 | [11] |
| Quinpirole | β-arrestin Recruitment | HEK293 | 6.7 | [11] |
Table 2: Antagonist Affinity (Ki) and Potency (IC50) at the D2 Receptor
| Antagonist | Assay Type | Radioligand/Agonist | Ki (nM) | IC50 (nM) | Reference |
| Haloperidol | Radioligand Binding | [3H]spiperone | 1.45 | - | [3] |
| Haloperidol | Gβγ Signaling | Dopamine | - | 1.5 | [3] |
| Spiperone | Radioligand Binding | [3H]-Spiperone | - | - | [12] |
| Risperidone | Radioligand Binding | [3H]spiperone | 3.13 | - | [3] |
Experimental Protocols
Protocol 1: Determination of Agonist EC50/EC80 in a cAMP Assay
This protocol outlines the steps to determine the potency of a D2 receptor agonist, which is essential for selecting the appropriate concentration for antagonist screening.
-
Cell Seeding: Seed cells expressing the D2 receptor (e.g., CHO or HEK293 cells) into a 384-well plate at a pre-optimized density and culture overnight.
-
Agonist Preparation: Prepare serial dilutions of the D2 receptor agonist (e.g., dopamine or quinpirole) in assay buffer.
-
Forskolin (B1673556) Stimulation (for Gαi-coupled receptors): To measure the inhibition of cAMP production, stimulate the cells with forskolin to increase basal cAMP levels. The optimal forskolin concentration should be determined empirically.
-
Agonist Addition: Add the agonist dilutions to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit (e.g., HTRF, ELISA). For HTRF assays, this involves adding a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor.[13][14][15]
-
Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. The EC80 can then be calculated from the EC50 and Hill slope.
Protocol 2: D2 Receptor Antagonist Functional Assay (cAMP Measurement)
-
Cell Seeding: Seed D2 receptor-expressing cells in a 384-well plate and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the D2 receptor antagonist at various concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (at its pre-determined EC80) to all wells, except for the negative control.
-
Incubation: Incubate for a specific time to allow for changes in cAMP levels (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP using a suitable detection kit.[13][14][15]
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value of the antagonist.
Protocol 3: Radioligand Binding Assay for D2 Receptor Antagonist Affinity (Ki)
-
Receptor Preparation: Prepare membranes from cells stably expressing the human dopamine D2 receptor by homogenization and centrifugation.[3]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a D2 receptor radioligand (e.g., [3H]-spiperone), and varying concentrations of the unlabeled antagonist.[3][16]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[12][17]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand. Wash the filters with ice-cold buffer.[3]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known D2 antagonist) from the total binding. Determine the IC50 value from the dose-response curve and then calculate the Ki value using the Cheng-Prusoff equation.[3]
Visualizations
Caption: D2 receptor signaling pathway and antagonist action.
Caption: General workflow for a D2 antagonist functional assay.
Caption: Troubleshooting logic for weak antagonist effects.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. onemol.org.uk [onemol.org.uk]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 15. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 16. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating In Vitro Cytotoxicity of PF-4363467
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly high cytotoxicity in vitro when working with PF-4363467. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify the root cause of the observed cellular effects.
Overview of this compound
This compound is primarily characterized as a potent and selective dopamine (B1211576) D3/D2 receptor antagonist.[1][2][3][4] Its primary mechanism of action is the blockade of these G-protein coupled receptors, which are involved in various neurological processes.[1][5] Published literature focuses on its potential for treating substance use disorders by attenuating drug-seeking behavior without inducing the extrapyramidal side effects often associated with D2 receptor antagonism.[4][6]
It is important to note that while unexpected cytotoxicity can occur with any compound, this compound is not described in the scientific literature as a compound with inherent, on-target cytotoxic effects in cancer cell lines. The information below is intended to help troubleshoot potential sources of cytotoxicity observed during in vitro experiments.
Troubleshooting High Cytotoxicity
Observing higher-than-expected cytotoxicity can stem from several factors, ranging from the compound's intrinsic properties to experimental variables. This section provides a systematic approach to identifying the potential cause.
Is it an On-Target or Off-Target Effect?
While this compound is selective for dopamine D3/D2 receptors, high concentrations can lead to off-target effects. Some compounds, particularly kinase inhibitors, have been noted to have off-target activities that can induce cytotoxicity.[7][8]
Recommendations:
-
Determine the IC50: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your cell line.
-
Compare with Known Binding Affinities: Compare the cytotoxic IC50 value to the known Ki values for D3 and D2 receptors (D3 Ki = 3.1 nM, D2 Ki = 692 nM).[4][6] If the cytotoxicity occurs at concentrations significantly higher than the Ki for its primary targets, it is more likely due to off-target effects or non-specific toxicity.
-
Target Expression: Verify if your cell line expresses dopamine D2 or D3 receptors. The lack of target expression would strongly suggest off-target or non-specific effects.
Could it be Experimental Artifacts?
Aspects of the experimental setup can significantly influence cell viability and lead to misinterpretation of results.
Recommendations:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your specific cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
-
Assay Interference: Some compounds can interfere with the readout of viability assays. For example, compounds that alter cellular metabolism can affect the results of tetrazolium-based assays (e.g., MTT, XTT). It is advisable to confirm cytotoxicity with a second, mechanistically different assay (e.g., a membrane integrity assay like LDH or a direct cell counting method like Trypan Blue).
-
Incorrect Concentration: Double-check all calculations for dilutions and final concentrations. Serial dilution errors can lead to much higher effective concentrations than intended.
Is the Compound Quality in Question?
The purity and stability of the compound are critical for reproducible results.
Recommendations:
-
Purity Assessment: If possible, verify the purity of your this compound stock using methods like HPLC or mass spectrometry. Impurities from synthesis could be cytotoxic.
-
Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations to prevent degradation.
-
Fresh Dilutions: Prepare fresh dilutions from a concentrated stock for each experiment to avoid issues with compound stability in solution.
Frequently Asked Questions (FAQs)
Q1: Is this compound a c-Met inhibitor?
A1: Based on available scientific literature, this compound is a dopamine D3/D2 receptor antagonist.[1][4] It is not characterized as a c-Met inhibitor. Reports of c-Met inhibitors causing cytotoxicity are related to different compounds.[7][9][10][11][12]
Q2: Why am I seeing high cytotoxicity in my cancer cell line with this compound?
A2: If you are observing high cytotoxicity, it is likely due to one of the following reasons:
-
High Concentrations: The concentration you are using may be high enough to induce off-target effects or non-specific toxicity.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the compound or the vehicle used for dissolution.
-
Experimental Artifacts: As detailed in the troubleshooting section, issues with the assay itself, solvent concentration, or calculations can lead to apparent cytotoxicity.
Q3: What are the expected effects of this compound in vitro?
A3: The expected in vitro effects of this compound would be related to the blockade of dopamine D2 and/or D3 receptor signaling in cell lines that endogenously or recombinantly express these receptors. This would typically be measured through functional assays such as cAMP measurement or receptor binding assays, rather than cytotoxicity assays.
Q4: How can I confirm that the observed cytotoxicity is a real biological effect of the compound?
A4: To confirm a real cytotoxic effect, you should:
-
Perform a careful dose-response study.
-
Use at least two different types of viability/cytotoxicity assays (e.g., one metabolic and one membrane integrity assay).[13][14]
-
Include appropriate vehicle controls.
-
If possible, use a positive control compound known to be cytotoxic to your cell line.
Data Presentation: Example Cytotoxicity Data
The following table is a hypothetical example to illustrate how to present quantitative data from a cytotoxicity experiment. Note: These values are for illustrative purposes only and are not based on published data for this compound.
| Cell Line | Assay Type | Time Point (hours) | This compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| SH-SY5Y | MTT | 48 | > 50 | 0.8 |
| HEK293 | LDH Release | 48 | > 50 | 1.2 |
| A549 | Resazurin | 72 | 25.3 | 0.5 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control. Add the compounds to the appropriate wells. Include vehicle-only and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture as per the manufacturer's instructions.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually 30 minutes).
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm).
-
Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Dopamine D2/D3 receptors and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for investigating unexpected in vitro cytotoxicity.
Logical Relationships
Caption: Key factors influencing the outcome of in vitro cytotoxicity experiments.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Dopamine antagonists for the treatment of drug addiction: this compound and related compounds | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 receptor antagonist reveals a cryptic pocket in aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 7. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Viability assays for cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Dopamine Receptor Antagonist Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common challenges and inconsistencies encountered during experiments with dopamine (B1211576) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the main dopamine receptor subtypes, and how do they differ in their signaling?
A1: Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1]
-
D1-like receptors (D1, D5): These receptors are typically coupled to Gαs/olf G-proteins.[1] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2]
-
D2-like receptors (D2, D3, D4): These receptors are primarily coupled to Gαi/o G-proteins.[1] Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[2]
This fundamental difference in signaling pathways is a critical factor in experimental design and data interpretation.
Q2: Why am I observing high variability in the potency (IC50) of my dopamine receptor antagonist across different experiments?
A2: Inconsistent IC50 values are a frequent issue and can arise from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and seeding density can alter receptor expression levels and cellular health, impacting antagonist potency.[2]
-
Agonist Concentration: The concentration of the agonist used to stimulate the receptor significantly influences the apparent potency of the antagonist. It is recommended to use an agonist concentration at or near its EC80 to ensure a sufficient assay window.[2]
-
Reagent Stability: Ensure that both the antagonist and agonist are properly dissolved, stored, and have not degraded. Prepare fresh dilutions for each experiment.[2]
-
Incubation Times and Temperatures: Inconsistent incubation periods and temperature fluctuations can affect ligand binding and cellular responses.[2]
-
Assay-Specific Conditions: Different functional assays (e.g., cAMP vs. β-arrestin) measure different signaling outputs, which can yield different potency values for the same antagonist.
Q3: My antagonist shows high cytotoxicity at concentrations where I expect to see a specific effect. What should I do?
A3: High cytotoxicity can mask the specific antagonist effect.
-
Perform a Cytotoxicity Assay First: Before your functional assay, determine the toxicity profile of your antagonist using a cell viability assay (e.g., MTT, AlamarBlue). This will help you identify a non-toxic concentration range for your experiments.[2]
-
Lower the Antagonist Concentration: Based on the cytotoxicity data, adjust the concentration range in your functional assay to stay below the toxic threshold.[2]
-
Reduce Incubation Time: If your assay allows, reducing the incubation time with the antagonist may mitigate cytotoxicity while still allowing for receptor antagonism to be observed.[2]
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to cell death.[2]
Troubleshooting Guides
Issue 1: Weak or No Antagonist Effect
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Antagonist concentration is too low. | Increase the concentration range of the antagonist. Ensure it spans from nanomolar to micromolar concentrations to capture the full dose-response curve.[2] |
| Agonist concentration is too high. | Optimize the agonist concentration. An agonist concentration at its EC80 is often a good starting point to provide a sufficient window to observe antagonism.[2] |
| Low receptor expression in the cell line. | Verify the expression of the target dopamine receptor subtype in your cell line using techniques like qPCR, Western blot, or radioligand binding. |
| Incorrect assay choice for the antagonist's mechanism. | Consider that some antagonists may be "biased," preferentially blocking one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin). Test the antagonist in multiple functional assays. |
| Compound integrity issues. | Confirm the identity and purity of your antagonist. Ensure it is fully dissolved in a suitable solvent and has not precipitated.[2] |
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Radioligand issues. | Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure the radiochemical purity is high (>90%). Hydrophobic radioligands tend to have higher non-specific binding. |
| Excessive membrane protein. | Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg, but this should be optimized for your specific receptor and radioligand. |
| Inadequate washing. | Increase the volume and/or number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand. |
| Suboptimal assay buffer composition. | Including agents like bovine serum albumin (BSA) or using a different buffer system can help reduce non-specific interactions. |
| Filter binding. | Pre-soaking the filters in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.[3] |
Experimental Protocols & Data Presentation
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi/o-coupled signaling pathway for the D2 dopamine receptor and the point of intervention for an antagonist.
Caption: D2 dopamine receptor signaling and antagonist action.
Experimental Workflow: Troubleshooting Inconsistent IC50 Values
This workflow outlines a logical approach to diagnosing the cause of variable IC50 values.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is for determining the binding affinity (Ki) of an unlabeled antagonist by its ability to compete with a radiolabeled ligand for binding to the dopamine receptor.
Materials:
-
Cell membranes expressing the target dopamine receptor
-
Radiolabeled ligand (e.g., [³H]-spiperone for D2-like receptors)
-
Unlabeled antagonist (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3% PEI)[3]
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare dilutions: Create a series of dilutions of the unlabeled antagonist.
-
Set up the assay plate:
-
Total binding: Add cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific binding: Add cell membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).
-
Competition: Add cell membranes, radiolabeled ligand, and varying concentrations of the test antagonist.
-
-
Incubate: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filter: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Count: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the antagonist to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production by D2-like receptors.
Materials:
-
Cells expressing the target D2-like receptor (e.g., CHO or HEK293 cells)
-
Dopamine receptor agonist (e.g., quinpirole)
-
Dopamine receptor antagonist (test compound)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and plates
Procedure:
-
Seed cells: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubate with antagonist: Treat the cells with varying concentrations of the antagonist and incubate for a specific time (e.g., 15-30 minutes).
-
Stimulate with agonist: Add a fixed concentration of the agonist (e.g., EC80) in the presence of forskolin to all wells except the negative control.
-
Incubate: Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).
-
Lyse and detect: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Analyze: Plot the cAMP levels against the log concentration of the antagonist to determine the IC50 value.
Data Summary: Variation in Antagonist Affinity (Ki) Across Dopamine Receptor Subtypes
The following table summarizes the binding affinities (Ki in nM) of several common antagonists for the different dopamine receptor subtypes, illustrating the issue of receptor selectivity. Lower Ki values indicate higher affinity.
| Antagonist | D1 | D2 | D3 | D4 | D5 |
| Haloperidol (B65202) | ~200 | ~1-2 | ~0.7 | ~5 | ~800 |
| Clozapine (B1669256) | ~85 | ~125 | ~420 | ~20 | ~170 |
| Risperidone | ~500 | ~3-6 | ~7 | ~10 | ~700 |
| Olanzapine | ~250 | ~10-20 | ~20 | ~30 | ~500 |
| Quetiapine | ~600 | ~300-500 | ~800 | ~1000 | ~1200 |
| Aripiprazole | ~1000 | ~0.3-1 | ~2 | ~45 | ~1500 |
| Raclopride | ~1800 | ~1.8 | ~3.5 | ~2400 | ~3400 |
Note: These are approximate values compiled from various sources and can vary depending on the experimental conditions.
This data highlights that many "D2 antagonists" also have significant affinity for other dopamine receptor subtypes, which can lead to off-target effects and confounding results. For instance, haloperidol has a high affinity for D2 and D3 receptors, while clozapine has a broader affinity profile.[1] Raclopride is highly selective for D2 and D3 receptors over other subtypes.[1] Such differences in selectivity are a common source of inconsistent results when comparing different antagonists.
References
Validation & Comparative
Preclinical Profile Showdown: PF-4363467 vs. GSK598809 in Substance Use Disorder Models
In the landscape of preclinical drug development for substance use disorders, dopamine (B1211576) receptor antagonists have emerged as a promising therapeutic avenue. Among these, PF-4363467 and GSK598809 have been subjects of investigation, both targeting the dopamine D3 receptor (D3R), albeit with differing selectivity and preclinical outcomes. This guide provides a comparative analysis of these two compounds based on available preclinical data, offering insights for researchers and drug development professionals.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | GSK598809 |
| Primary Target | Dopamine D3 Receptor (D3R) | Dopamine D3 Receptor (D3R) |
| Secondary Target | Dopamine D2 Receptor (D2R) | Dopamine D2 Receptor (D2R) |
| Receptor Affinity (Ki) | D3: 3.1 nM, D2: 692 nM[1] | D3: 6.2 nM, D2: 740 nM |
| Selectivity (D2/D3) | ~223-fold | ~120-fold |
| Therapeutic Indication (Preclinical) | Opioid Use Disorder[1] | Substance Use Disorders, Smoking Cessation, Eating Disorders |
| Key Preclinical Finding | Attenuates opioid-seeking behavior without extrapyramidal side effects[1] | Potentiates cocaine-induced hypertension[2][3] |
| Reported Side Effects (Preclinical) | Lack of extrapyramidal symptoms (EPS) despite high D2R occupancy[1] | Cardiovascular risks, particularly when co-administered with cocaine[2][3] |
In Vitro Receptor Binding Affinity
Both this compound and GSK598809 exhibit a strong preference for the dopamine D3 receptor over the D2 receptor. However, this compound demonstrates a higher selectivity margin.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2 Ki / D3 Ki) |
| This compound | 3.1[1] | 692[1] | ~223 |
| GSK598809 | 6.2 | 740 | ~120 |
In Vivo Preclinical Models and Efficacy
The preclinical evaluation of this compound and GSK598809 has been conducted in different animal models, reflecting their distinct pharmacological profiles.
This compound: Attenuation of Opioid-Seeking Behavior
In a rat model of fentanyl self-administration, this compound demonstrated a dose-dependent reduction in opioid-seeking behavior.[1] A key finding from this study was the absence of extrapyramidal symptoms, which are commonly associated with D2 receptor antagonism, even at doses that resulted in high D2 receptor occupancy.[1] This suggests a unique in vivo profile for this compound, potentially offering a better safety margin compared to less selective D2/D3 antagonists.
GSK598809: Cardiovascular Safety Concerns
Preclinical studies with GSK598809 in freely-moving, telemetered dogs revealed a significant safety concern. When administered prior to cocaine, GSK598809 potentiated the hypertensive effects of cocaine.[2][3] This finding raised concerns about the potential for adverse cardiovascular events in a clinical setting where polysubstance use is common, and subsequently dampened enthusiasm for its clinical development for cocaine use disorder.
Experimental Protocols
Fentanyl Self-Administration and Reinstatement Model (for this compound)
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Operant conditioning chambers equipped with two levers, a syringe pump for intravenous infusion, and cue lights.
-
Procedure:
-
Surgery: Rats were surgically implanted with intravenous catheters.
-
Acquisition of Self-Administration: Rats were trained to self-administer fentanyl (0.5 µg/kg/infusion) by pressing the active lever. Each active lever press resulted in a fentanyl infusion and the presentation of a cue light. Inactive lever presses had no programmed consequences.
-
Extinction: Once stable self-administration was achieved, fentanyl was removed, and lever pressing was extinguished.
-
Reinstatement: After extinction, the ability of this compound to block fentanyl-primed reinstatement of drug-seeking behavior was assessed. Rats were pre-treated with various doses of this compound or vehicle before a priming injection of fentanyl, and the number of active lever presses was measured.
-
Cardiovascular Safety Assessment in Dogs (for GSK598809)
-
Subjects: Conscious, freely-moving dogs.
-
Apparatus: Telemetered devices for continuous monitoring of blood pressure and heart rate.
-
Procedure:
-
Instrumentation: Dogs were surgically implanted with telemetry transmitters for hemodynamic monitoring.
-
Drug Administration: Dogs were pre-treated with oral GSK598809 or vehicle.
-
Cocaine Challenge: Following pre-treatment, dogs received an intravenous infusion of cocaine.
-
Data Collection: Mean arterial pressure and heart rate were continuously monitored before and after drug administration to assess the interaction between GSK598809 and cocaine on cardiovascular parameters.[2]
-
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Dopamine D2 and D3 receptors.
Caption: Experimental workflow for the fentanyl self-administration model.
Caption: Experimental workflow for the cardiovascular safety assessment.
Conclusion
Based on the available preclinical data, this compound and GSK598809 present divergent profiles as potential treatments for substance use disorders. This compound shows promise in attenuating opioid-seeking behavior without the extrapyramidal side effects commonly associated with D2 receptor antagonism, suggesting a favorable safety profile. In contrast, GSK598809's potentiation of cocaine-induced hypertension raises significant cardiovascular safety concerns. While both compounds are potent D3 receptor antagonists, their differing selectivity and in vivo effects underscore the importance of thorough preclinical evaluation to identify candidates with the optimal balance of efficacy and safety for clinical development. Further head-to-head comparative studies would be invaluable in making a definitive assessment of their relative therapeutic potential.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-4363467 and Eticlopride for Dopamine D3 Receptor Affinity
For researchers, scientists, and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing our understanding of neurotransmitter systems and developing novel therapeutics. This guide provides a detailed comparison of two notable compounds, PF-4363467 and eticlopride (B1201500), with a specific focus on their binding affinities for the dopamine (B1211576) D3 receptor.
This objective analysis is supported by experimental data to facilitate informed decisions in research applications.
Quantitative Comparison of Receptor Affinity
The binding affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger interaction. The table below summarizes the reported Ki values for this compound and eticlopride at the dopamine D3 and D2 receptors.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs D2 Selectivity (fold) |
| This compound | 3.1[1][2] | 692[1][2] | ~223 |
| Eticlopride | 1.5 ± 0.6[3] | 0.26 ± 0.12[3] (0.09[4]) | ~0.17 - 0.6 |
Note: A lower Ki value signifies higher binding affinity. D3 vs D2 selectivity is calculated as (Ki D2 / Ki D3).
From the data, this compound emerges as a potent D3 receptor antagonist with a Ki value of 3.1 nM.[1][2] Importantly, it demonstrates significant selectivity for the D3 receptor over the D2 receptor, with a selectivity ratio of approximately 223-fold.[1][2]
In contrast, eticlopride exhibits a higher affinity for the D2 receptor, with reported Ki values of 0.26 nM and 0.09 nM.[3][4] While it also binds to the D3 receptor with high affinity (Ki of 1.5 nM), its selectivity profile favors the D2 receptor.[3] This distinction is crucial for studies aiming to selectively target the D3 receptor.
Experimental Methodologies
The determination of receptor binding affinities for this compound and eticlopride is typically achieved through radioligand binding assays. This established in vitro technique allows for the precise measurement of the interaction between a compound and its target receptor.
Key Experimental Protocol: Radioligand Binding Assay
A standard radioligand binding assay protocol for determining the affinity of test compounds at the dopamine D3 receptor involves the following key steps:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) that have been genetically engineered to express a high density of the human dopamine D3 receptor. This is achieved by homogenizing the cells in a buffer solution and then isolating the membrane fraction through centrifugation.
-
Incubation: The prepared cell membranes are incubated in a reaction mixture containing a specific radioligand for the D3 receptor (e.g., [³H]spiperone or [³H]-7-OH-DPAT) and varying concentrations of the unlabeled test compound (the "competitor," i.e., this compound or eticlopride). The incubation is typically carried out at a controlled temperature (e.g., 25-30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Following incubation, the reaction mixture is rapidly filtered through glass fiber filters. This step is crucial for separating the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the D3 receptors, is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow
To further clarify the process, the following diagram illustrates the typical workflow of a competitive radioligand binding assay used to determine the D3 receptor affinity of compounds like this compound and eticlopride.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 3. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of PF-4363467 and cariprazine
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of neuropsychiatric drug development, the dopamine (B1211576) D3 receptor has emerged as a compelling target for therapeutic intervention in a range of disorders, including schizophrenia, bipolar disorder, and substance use disorders. This guide provides a detailed head-to-head comparison of two notable compounds that exhibit high affinity for the D3 receptor: PF-4363467, a selective D3 receptor antagonist, and cariprazine (B1246890), a D3-preferring D2/D3 receptor partial agonist. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development efforts.
At a Glance: Key Differentiators
| Feature | This compound | Cariprazine |
| Primary Mechanism of Action | Dopamine D3/D2 Receptor Antagonist | Dopamine D3/D2 and Serotonin (B10506) 5-HT1A Receptor Partial Agonist |
| Receptor Selectivity | High preference for D3 over D2 receptors | Preference for D3 over D2 receptors |
| Functional Activity | Antagonist | Partial Agonist |
| Clinical Development Status | Preclinical | Approved for schizophrenia, bipolar I disorder, and as an adjunct for major depressive disorder |
| Therapeutic Focus (based on available data) | Primarily investigated for substance use disorders | Broad-spectrum antipsychotic with efficacy on positive, negative, and cognitive symptoms |
Pharmacological Profile: A Quantitative Comparison
The fundamental difference between this compound and cariprazine lies in their intrinsic activity at the dopamine D3 and D2 receptors. While both compounds exhibit a higher affinity for the D3 receptor, this compound acts as an antagonist, blocking the receptor's activity, whereas cariprazine is a partial agonist, eliciting a submaximal response compared to the endogenous ligand, dopamine. This distinction in functional activity likely underlies their different therapeutic profiles.
| Parameter | This compound | Cariprazine | Reference |
| Dopamine D3 Receptor Binding Affinity (Ki) | 3.1 nM | 0.085 nM | [1][2] |
| Dopamine D2 Receptor Binding Affinity (Ki) | 692 nM | 0.49 nM | [1][2] |
| D3/D2 Selectivity Ratio (Ki D2 / Ki D3) | ~223 | ~5.8 | Calculated from above |
| Serotonin 5-HT1A Receptor Binding Affinity (Ki) | Not reported | 2.6 nM | [2] |
| Functional Activity at D3 Receptor | Antagonist | Partial Agonist | [3][4] |
| Functional Activity at D2 Receptor | Antagonist | Partial Agonist | [3][4] |
Signaling Pathways and Mechanism of Action
Both this compound and cariprazine exert their effects through the modulation of dopamine D2 and D3 receptor signaling pathways. These G protein-coupled receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The differing functional activities of the two compounds, however, result in distinct downstream effects.
Preclinical Efficacy: In Vivo Models
Direct comparative in vivo studies are not publicly available. However, data from separate studies in relevant animal models provide insights into the potential therapeutic applications of each compound.
This compound in a Model of Opioid-Seeking Behavior
This compound has been evaluated in a rat model of opioid self-administration and reinstatement, a paradigm used to assess the rewarding and relapse-provoking effects of drugs of abuse.
-
Experimental Protocol:
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.
-
Procedure:
-
Acquisition of Fentanyl Self-Administration: Rats were trained to press an active lever to receive an intravenous infusion of fentanyl. Each infusion was paired with a cue light.
-
Extinction: Following stable self-administration, the fentanyl and cue light were withheld, and lever pressing was extinguished.
-
Reinstatement: Reinstatement of drug-seeking behavior (i.e., pressing the previously active lever) was triggered by a priming injection of fentanyl or presentation of the drug-associated cue.
-
Treatment: this compound was administered prior to the reinstatement test to evaluate its effect on drug-seeking behavior.
-
-
-
Key Findings:
-
This compound dose-dependently attenuated fentanyl-seeking behavior.
-
Importantly, the doses of this compound that reduced drug-seeking did not produce extrapyramidal symptoms (EPS), a common side effect of D2 receptor antagonists.[1]
-
Cariprazine in a Rodent Model of Schizophrenia
Cariprazine has been extensively studied in the sub-chronic phencyclidine (PCP) rat model, which recapitulates certain behavioral deficits relevant to schizophrenia, particularly cognitive impairments and negative symptoms.[5]
-
Experimental Protocol:
-
Subjects: Female Lister Hooded rats.
-
Procedure:
-
PCP Administration: Rats were treated with PCP (2 mg/kg, intraperitoneally) twice daily for seven days.
-
Washout Period: A seven-day drug-free period followed the PCP treatment.
-
Behavioral Testing: Following the washout period, rats were tested in a battery of behavioral paradigms to assess cognitive function and social behavior.
-
Treatment: Cariprazine was administered orally prior to behavioral testing.
-
-
-
Key Behavioral Paradigms and Findings:
-
Novel Object Recognition (NOR): This test assesses recognition memory. Sub-chronic PCP treatment impaired the rats' ability to discriminate between a novel and a familiar object. Cariprazine (0.05 and 0.1 mg/kg) significantly reversed this deficit.[5]
-
Reversal Learning: This task, conducted in an operant chamber, measures cognitive flexibility. PCP-treated rats showed impaired reversal learning. Cariprazine (0.05, 0.1, and 0.25 mg/kg) dose-dependently improved performance.[5]
-
Social Interaction (SI): This test evaluates social behavior. PCP treatment reduced social interaction time. Cariprazine (0.05 and 0.1 mg/kg) restored social interaction to control levels.[5]
-
Locomotor Activity: At higher doses (0.1 and 0.25 mg/kg), cariprazine reduced locomotor activity.[5] In a separate study, cariprazine was found to be approximately 5-fold more potent than aripiprazole (B633) in attenuating PCP-induced hyperlocomotion.[6][7]
-
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. osti.gov [osti.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cariprazine on extracellular levels of glutamate, GABA, dopamine, noradrenaline and serotonin in the medial prefrontal cortex in the rat phencyclidine model of schizophrenia studied by microdialysis and simultaneous recordings of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Selectivity of PF-4363467 for the Dopamine D3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of PF-4363467, a potent antagonist for the dopamine (B1211576) D3 receptor (D3R). Its binding affinity is compared with other notable D3R antagonists, supported by detailed experimental protocols for key assays used in determining receptor selectivity.
Executive Summary
This compound demonstrates high affinity and significant selectivity for the dopamine D3 receptor over the D2 receptor, a critical characteristic for therapeutic agents targeting D3R-mediated neurological and psychiatric disorders. This selectivity profile aims to minimize off-target effects commonly associated with D2 receptor antagonism. This guide presents the binding affinity data in a clear, comparative format and outlines the methodologies used to generate this data, providing researchers with a robust resource for evaluating this compound as a pharmacological tool.
Comparative Selectivity Profile of D3 Receptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of this compound and other well-characterized D3 receptor antagonists against dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D1 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) | D2/D3 Selectivity Ratio |
| This compound | 3.1 [1][2][3] | 692 [1][2][3] | >10,000 | >10,000 | >10,000 | ~223 |
| ABT-925 | 2.9 | >300 | - | - | - | >100[4] |
| GSK598809 | - | - | - | - | - | >100 (D3 vs D2) |
| SB-277011A | ~1 | ~100 | >10,000 | >10,000 | - | ~100 |
Note: Data for D1, D4, and D5 receptors for this compound and for some comparators are not publicly available in detail but are reported to be significantly lower affinity. The selectivity ratio is calculated as (Ki D2 / Ki D3).
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and reproducible experimental methods. The following are detailed protocols for the primary assays used to characterize the binding and functional activity of D3 receptor antagonists.
Radioligand Binding Assay for Dopamine Receptor Subtypes
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for dopamine D1, D2, D3, D4, and D5 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant dopamine D1, D2, D3, D4, or D5 receptors.
-
Radioligand appropriate for each receptor subtype (e.g., [³H]-Spiperone for D2 and D3, [³H]-SCH23390 for D1).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., Haloperidol at a high concentration).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µg per well.[5]
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, the test compound at various dilutions, and the radioligand at a fixed concentration (typically at its Kd value).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or 37°C) for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
β-Arrestin Recruitment Functional Assay
This assay measures the functional antagonist activity of a compound by quantifying its ability to block agonist-induced recruitment of β-arrestin to the D3 receptor.
Objective: To determine the functional potency (IC50) of a test compound as an antagonist of the D3 receptor.
Materials:
-
A cell line engineered to co-express the human D3 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[6][7]
-
D3 receptor agonist (e.g., Quinpirole or Dopamine).
-
Test compound (this compound) at various concentrations.
-
Cell culture medium and assay buffer.
-
Chemiluminescent substrate.[6]
-
A luminometer for signal detection.
Procedure:
-
Cell Plating: Seed the engineered cells into a 96-well or 384-well plate and incubate overnight to allow for cell attachment.[7]
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow the compound to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the D3 receptor agonist (typically at its EC80) to the wells to stimulate β-arrestin recruitment.
-
Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C.[7]
-
Signal Detection: Add the chemiluminescent substrate to the wells. The interaction between the receptor-bound β-arrestin and the enzyme fragments leads to the formation of a functional enzyme that hydrolyzes the substrate, generating a light signal.[6][7]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the concentration of the test compound to generate a dose-response curve. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for Radioligand Binding Assay.
Caption: D3 Receptor Signaling and this compound Action.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of PF-4363467: A Comparative Analysis with Other Dopamine Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the off-target profile of a compound is paramount for predicting potential side effects and ensuring therapeutic specificity. This guide provides a comprehensive comparison of the off-target screening results for PF-4363467, a potent dopamine (B1211576) D3/D2 receptor antagonist, with other widely recognized dopamine antagonists, including cariprazine, aripiprazole, risperidone, olanzapine, and ziprasidone. The data presented herein is compiled from publicly available safety pharmacology screening panels and peer-reviewed literature.
Executive Summary
This compound demonstrates a distinct off-target binding profile characterized by high selectivity for the dopamine D3 receptor over the D2 receptor and a range of other biogenic amine receptors. While exhibiting some off-target activity at a concentration of 10 µM in a broad panel of 129 targets, the overall profile suggests a favorable selectivity window. This guide presents a detailed, side-by-side comparison of its binding affinities with those of other commonly used dopamine antagonists, offering valuable insights for researchers engaged in the development of novel therapeutics targeting the dopaminergic system.
Comparative Off-Target Binding Profile
The following table summarizes the inhibitory constants (Ki in nM) of this compound and comparator dopamine antagonists against a panel of selected receptors. Lower Ki values indicate higher binding affinity. This data has been aggregated from various sources, and while efforts have been made to ensure consistency, variations in experimental conditions across studies should be considered.
| Target | This compound (Ki, nM) | Cariprazine (Ki, nM) | Aripiprazole (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Ziprasidone (Ki, nM) |
| Dopamine Receptors | ||||||
| D2 | 692[1] | 0.49-0.71[2] | 0.34[3][4] | 3.13[3] | 11-31[3] | 4.8[5] |
| D3 | 3.1[1] | 0.085-0.3[2] | High Affinity | 9 times weaker than D2 | 11-31[3] | - |
| Serotonin Receptors | ||||||
| 5-HT1A | >10,000 | 1.4-2.6[2] | 1.7[3][4] | 420 | - | Agonist |
| 5-HT2A | >10,000 | 18.8[2] | 3.4[3][4] | 0.16[3] | 4[3] | Antagonist |
| 5-HT2B | - | 0.58-1.1[2] | - | - | - | Antagonist |
| 5-HT2C | >10,000 | 134[2] | 15[3] | 50 | 11[3] | Antagonist |
| Adrenergic Receptors | ||||||
| α1A | >10,000 | 155[2] | 25.7 | 0.8 | 19[3] | - |
| Histamine Receptors | ||||||
| H1 | >10,000 | 23.3[2] | 25.1 | 2.23 | 7[3] | Antagonist |
| Muscarinic Receptors | ||||||
| M1-M5 | >10,000 | >1000[2] | >1000 | >10,000 | High Affinity | Low Affinity |
Data for this compound at receptors other than D2 and D3 is derived from a broad selectivity panel where inhibition was less than 50% at a 10 µM concentration. A hyphen (-) indicates that data was not readily available in the searched sources.
Off-Target Screening of this compound: Detailed Findings
In a comprehensive off-target screening study, this compound was evaluated against a panel of 129 targets at a concentration of 10 µM. Of these, 22 targets exhibited greater than 50% inhibition. The primary off-target with the highest affinity was identified as CYP2C19, with an IC50 of 110 nM. This highlights the importance of considering potential drug-drug interactions mediated by cytochrome P450 enzymes. The remaining off-target interactions were significantly weaker than the primary target engagement at the D3 receptor.
Experimental Protocols
The off-target screening data presented in this guide was primarily generated using standardized, commercially available safety pharmacology panels, such as those offered by Eurofins Discovery (formerly CEREP). The general experimental protocols for these panels are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity of a test compound to a specific receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or animal tissues.
-
Assay Incubation: A fixed concentration of a specific radioligand (a radioactive molecule that binds to the target receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Enzyme Inhibition Assays
Objective: To determine the ability of a test compound to inhibit the activity of a specific enzyme.
General Procedure:
-
Enzyme Reaction: The target enzyme is incubated with its specific substrate in the presence of varying concentrations of the test compound.
-
Product Detection: The formation of the product of the enzymatic reaction is measured using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of dopamine receptors and the experimental workflow for off-target screening.
Caption: Simplified signaling pathway of D2/D3 dopamine receptors.
Caption: General experimental workflow for off-target screening.
References
- 1. researchgate.net [researchgate.net]
- 2. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
A Comparative Guide to the In Vivo Efficacy of Dopamine D3 Receptor Antagonists
For researchers and drug development professionals navigating the landscape of neuropsychiatric and addiction therapeutics, dopamine (B1211576) D3 receptor (D3R) antagonists represent a promising class of compounds. Their potential to modulate dopamine signaling with greater selectivity than traditional D2 receptor antagonists offers the prospect of improved efficacy and a more favorable side-effect profile. This guide provides an objective comparison of the in vivo performance of several key D3R antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed decision-making for future research and development.
Unveiling the Mechanism: The Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is primarily coupled to Gi/o proteins. Upon activation by dopamine, the D3R initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. D3R activation can also influence ion channel activity, particularly inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced excitability. Furthermore, D3R signaling can engage β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G protein-independent signaling. Antagonism of the D3R blocks these downstream effects, thereby disinhibiting adenylyl cyclase, increasing cAMP levels, and modulating neuronal activity in key brain regions associated with reward, motivation, and cognition.
In Vivo Efficacy: A Head-to-Head Comparison
The following tables summarize the in vivo efficacy of several prominent D3 receptor antagonists across various preclinical models of addiction and neuropsychiatric disorders.
Addiction Models
| Compound | Animal Model | Endpoint Measured | Dose Range (mg/kg, i.p.) | Key Findings | Citation(s) |
| SB-277011A | Rat | Cocaine Self-Administration (Progressive Ratio) | 3, 12, 24 | Dose-dependently reduced the breakpoint for cocaine self-administration, indicating decreased motivation to obtain the drug.[1] | [1] |
| Rat | Methamphetamine Self-Administration (Progressive Ratio) | 10, 20, 30 | Significantly lowered the breakpoint for methamphetamine self-administration.[2] | [2] | |
| Rat | Nicotine-Induced Conditioned Place Preference (CPP) | 3, 10, 30 | Attenuated the expression of nicotine-associated cue-induced locomotor activity.[3] | [3] | |
| Mouse | Ethanol (B145695) Self-Administration | 10, 20, 30 | The highest dose significantly reduced the number of reinforcements and ethanol intake.[4] | [4] | |
| VK4-116 | Rat | Cocaine Self-Administration followed by Abstinence | 15 | Reversed cocaine-induced deficits in behavioral flexibility and responding to preconditioned cues.[5][6][7] | [5][6][7] |
| Rat | Cocaine-Induced Cardiovascular Effects | 3, 10, 30 | Did not potentiate cocaine-induced increases in blood pressure and heart rate.[8][9] | [8][9] | |
| Buspirone (B1668070) | Primate | D3 Receptor Occupancy (PET) | 3 (oral) | Achieved significant D3 receptor occupancy in D3-rich brain regions with minimal effects on D2 receptors.[10][11][12] | [10][11][12] |
| Human | D3/D2 Receptor Occupancy (PET) | 30, 60, 120 (oral) | Modest occupancy of both D2 and D3 receptors (~25%) even at high acute doses.[13] | [13] | |
| Rat | Cocaine Self-Administration | 0.1, 0.3 (i.m.) | Produced a downward shift in the dose-effect function for cocaine-maintained behavior.[14] | [14] | |
| GSK598809 | Rat | Nicotine-Induced Conditioned Place Preference (CPP) | N/A | Dose-dependently reduced the expression of nicotine-induced CPP, with 100% effect at D3R occupancy ≥72%.[15][16] | [15][16] |
| Human | Cigarette Craving | Single Dose | Transiently alleviated craving in smokers after overnight abstinence at 72-89% D3R occupancy.[15][17] | [15][17] |
Schizophrenia and Other CNS Disorder Models
| Compound | Animal Model | Endpoint Measured | Dose Range (mg/kg, i.p.) | Key Findings | Citation(s) |
| Cariprazine (B1246890) | Rat | Models of Schizophrenia and Bipolar Mania | N/A | Demonstrated antipsychotic and antimanic properties superior to placebo in preclinical models.[18][19][20][21] | [18][19][20][21] |
| Human | D3/D2 Receptor Occupancy (PET) | N/A | Showed preferential binding to D3 over D2 receptors in patients with schizophrenia.[22] | [22] | |
| F17464 | Rat/Mouse | Models of Schizophrenia and Autism | 0.32-2.5 | Increased dopamine release in the prefrontal cortex and rescued social interaction deficits.[23][24][25][26] | [23][24][25][26] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in the cited studies.
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a distinct environmental context.
Protocol Steps:
-
Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment.[27][28][29]
-
Pre-Conditioning (Baseline): Animals are allowed to freely explore all compartments to determine any initial preference. Animals with a strong preference for one side are often excluded.[30]
-
Conditioning: Over several days, animals receive the drug and are confined to one of the non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the opposite compartment.[27][28][29]
-
Post-Conditioning (Test): After the conditioning phase, animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.[30]
-
Reinstatement: Following extinction of the preference, reinstatement of drug-seeking behavior can be triggered by a priming dose of the drug, a stressor, or drug-associated cues.[31]
Drug Self-Administration
This model assesses the reinforcing properties of a drug by allowing an animal to perform an action (e.g., lever press) to receive a drug infusion.
Protocol Steps:
-
Surgery: Animals are surgically implanted with an intravenous catheter to allow for direct drug delivery into the bloodstream.[32]
-
Acquisition: Animals are placed in an operant chamber and learn to press a lever to receive a drug infusion. A second, inactive lever is present but has no consequences when pressed.[33][34][35]
-
Maintenance: Once the animals have acquired the self-administration behavior, they are maintained on a specific schedule of reinforcement.
-
Fixed Ratio (FR): A fixed number of responses is required for each infusion.
-
Progressive Ratio (PR): The number of responses required for each subsequent infusion increases progressively until the animal ceases to respond (the "breakpoint"), which is a measure of motivation.[34]
-
-
Testing: The D3R antagonist is administered before the self-administration session to assess its effect on drug-taking behavior.[33]
-
Extinction and Reinstatement: Following the acquisition phase, drug-seeking behavior can be extinguished by replacing the drug with saline. Reinstatement of drug-seeking can then be triggered by various stimuli.[34]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol Steps:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).[36][37][38]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[39]
-
Sample Collection: Small molecules, including neurotransmitters like dopamine, diffuse across the semi-permeable membrane of the probe and are collected in the outgoing perfusate (dialysate).[39][40]
-
Analysis: The collected dialysate samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentration of dopamine and its metabolites.[39]
-
Drug Administration: The D3R antagonist is administered, and subsequent changes in extracellular dopamine levels are measured to assess the drug's effect on dopamine release.[36]
References
- 1. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. The selective D3-Receptor antagonist VK4-116 effectively treats behavioral inflexibility in rats caused by self-administration and withdrawal from cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective D3Receptor antagonist VK4-116 reverses loss of insight caused by self-administration of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic doses of buspirone block D3 receptors in the living primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modification of cocaine self-administration by buspirone (buspar®): potential involvement of D3 and D4 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Occupancy of brain dopamine D3 receptors and drug craving: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development [frontiersin.org]
- 17. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cariprazine, an orally active D2/D3 receptor antagonist, for the potential treatment of schizophrenia, bipolar mania and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacology profile of F17464, a dopamine D3 receptor preferential antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Randomized, double-blind, placebo-controlled study of F17464, a preferential D3 antagonist, in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 29. scispace.com [scispace.com]
- 30. Conditioned place preference screen [pspp.ninds.nih.gov]
- 31. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]
- 32. Intravenous drug self-administration in mice: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. Self-administration - Wikipedia [en.wikipedia.org]
- 36. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. benchchem.com [benchchem.com]
- 38. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 39. benchchem.com [benchchem.com]
- 40. benchchem.com [benchchem.com]
A Comparative Analysis of D2 Receptor Occupancy: PF-4363467 Versus Traditional Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine (B1211576) D2 receptor occupancy of the novel compound PF-4363467 against that of traditional and atypical antipsychotics. The information is intended to inform research and development in the field of neuropsychiatric pharmacotherapy.
Introduction
Dopamine D2 receptor antagonism is a cornerstone of antipsychotic therapy. However, the therapeutic window for D2 receptor occupancy is narrow, with optimal efficacy typically observed between 65% and 80% occupancy[1][2]. Exceeding this range significantly increases the risk of extrapyramidal symptoms (EPS), a major limiting factor for many traditional antipsychotics. This compound is a novel dual dopamine D3/D2 receptor antagonist that has shown a unique profile of high D2 receptor occupancy in preclinical models without inducing EPS. This guide presents available data to compare the D2 receptor occupancy of this compound with established antipsychotic agents.
Quantitative Data on D2 Receptor Occupancy
The following tables summarize the available quantitative data on D2 receptor occupancy for this compound and a selection of traditional and atypical antipsychotics. It is important to note that the data for this compound is derived from rodent studies, while the data for the other antipsychotics are primarily from human Positron Emission Tomography (PET) studies. This species difference should be considered when interpreting the data.
Table 1: D2 Receptor Occupancy of this compound (in rodents)
| Compound | D2 Receptor Occupancy (%) | Species | Key Findings |
| This compound | ~86% | Rodent | High D2 receptor occupancy without concomitant extrapyramidal symptoms.[3] |
Table 2: D2 Receptor Occupancy of Traditional and Atypical Antipsychotics (in humans)
| Antipsychotic | Class | Dose | D2 Receptor Occupancy (%) | Method |
| Haloperidol | Typical | 1.0 mg/day | 59% (mean) | [11C]raclopride PET[2] |
| 2.5 mg/day | 75% (mean) | [11C]raclopride PET[2] | ||
| 2-5 mg/day | 60-80% | [11C]raclopride PET[4] | ||
| Clozapine (B1669256) | Atypical | 200 mg/day | <50% (peak) | [11C]FLB 457 PET[5] |
| 600 mg/day | ~75% (peak) | [11C]FLB 457 PET[5] | ||
| 125-600 mg/day | 20-67% | [11C]raclopride PET[6] | ||
| Risperidone (B510) | Atypical | 2 mg/day | 66% (mean) | [11C]raclopride PET[7] |
| 4 mg/day | 73% (mean) | [11C]raclopride PET[7] | ||
| 6 mg/day | 79% (mean) | [11C]raclopride PET[7] | ||
| 25 mg (injectable) | 71.0% (post-injection), 54.0% (pre-injection) | [11C]raclopride PET[1][8] | ||
| 50 mg (injectable) | 74.4% (post-injection), 65.4% (pre-injection) | [11C]raclopride PET[1][8] | ||
| 75 mg (injectable) | 81.5% (post-injection), 75.0% (pre-injection) | [11C]raclopride PET[1][8] | ||
| Olanzapine (B1677200) | Atypical | 5 mg/day | 43-55% | [11C]raclopride PET[9][10] |
| 10 mg/day | 71-73% | [11C]raclopride PET[9][10] | ||
| 15 mg/day | 75% | [11C]raclopride PET[9][10] | ||
| 20 mg/day | 76-80% | [11C]raclopride PET[9][10] | ||
| 30-40 mg/day | 83-88% | [11C]raclopride PET[9][10] |
Experimental Protocols
The primary method for determining in vivo D2 receptor occupancy cited in the context of both this compound and traditional antipsychotics is Positron Emission Tomography (PET) .
Methodology: In Vivo D2 Receptor Occupancy Measurement using PET with [11C]raclopride
This protocol provides a generalized overview based on common practices described in the cited literature. Specific parameters may vary between studies.
1. Subject Preparation:
-
Subjects are typically required to be in a rested state.
-
For studies involving drug administration, the timing of the PET scan relative to the last dose is critical and meticulously recorded.
-
An intravenous line is inserted for the injection of the radioligand.
2. Radioligand Administration:
-
A bolus plus continuous infusion of [11C]raclopride is administered intravenously. This method helps to achieve and maintain a steady state of the radioligand in the brain, facilitating accurate measurement of receptor binding.
3. PET Scanning:
-
Dynamic PET scans are acquired over a period of approximately 60-90 minutes.
-
The scanner detects the distribution of the radioligand in the brain over time.
4. Image Analysis:
-
Regions of Interest (ROIs) are drawn on the reconstructed PET images. The primary ROI is the striatum (caudate and putamen), which has a high density of D2 receptors.
-
A reference region, typically the cerebellum, which is considered to have a negligible density of D2 receptors, is also delineated.
-
The binding potential (BP_ND) of the radioligand in the striatum is calculated relative to the reference region.
5. Calculation of D2 Receptor Occupancy:
-
D2 receptor occupancy is calculated by comparing the binding potential in a drug-treated state to a baseline (drug-free) state using the following formula:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and points of modulation by antipsychotics.
Experimental Workflow for D2 Receptor Occupancy Measurement
Caption: Experimental workflow for determining D2 receptor occupancy using PET.
Discussion
The available data indicates that this compound achieves high D2 receptor occupancy, comparable to or exceeding the levels associated with the therapeutic effects of traditional antipsychotics. The key differentiating factor reported is the absence of EPS at these high occupancy levels in preclinical models. Traditional antipsychotics, such as haloperidol, demonstrate a clear dose-dependent increase in D2 receptor occupancy, which correlates with both antipsychotic efficacy and the emergence of EPS. Atypical antipsychotics exhibit a more varied profile, with some, like clozapine, generally showing lower D2 occupancy at typical clinical doses, while others, like risperidone and olanzapine, can reach high occupancy levels, particularly at higher doses.
The unique profile of this compound, characterized by high D2 receptor occupancy without the expected motor side effects, suggests a potential dissociation between D2 receptor blockade in the striatum and the mechanisms that trigger EPS. This could be related to its dual D3/D2 receptor antagonism or other undiscovered pharmacological properties. Further research, including human PET imaging studies, is necessary to confirm these preclinical findings and to fully elucidate the clinical potential of this compound. The methodologies outlined in this guide provide a framework for such future comparative studies.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. osti.gov [osti.gov]
- 4. The relationship between D2 receptor occupancy and plasma levels on low dose oral haloperidol: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time course of dopamine D2 receptor occupancy by clozapine with medium and high plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D1, D2, and 5-HT2 receptor occupancy in relation to clozapine serum concentration: a PET study of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PF-4363467: A Comparative Guide to its GPCR Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of the G-protein coupled receptor (GPCR) cross-reactivity of PF-4363467, a potent dopamine (B1211576) D3/D2 receptor antagonist. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as a critical resource for evaluating this compound in the context of drug discovery and development.
Executive Summary
This compound is a novel antagonist with high affinity for the dopamine D3 receptor and good selectivity over the dopamine D2 receptor.[1] This selectivity is a key feature, as it may reduce the extrapyramidal side effects commonly associated with D2 receptor antagonism. While described as having high selectivity against other biogenic amine receptors, detailed public data on its broader cross-reactivity profile is limited. This guide collates available data on this compound and compares it with other notable dopamine D3 receptor antagonists to provide a clearer picture of its specificity.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and selected alternative dopamine D3 receptor antagonists for various GPCRs. This allows for a direct comparison of their selectivity profiles.
| Compound | D3 (Ki, nM) | D2 (Ki, nM) | 5-HT1A (Ki, nM) | Adrenergic α1 (Ki, nM) |
| This compound | 3.1 [1] | 692 [1] | >1000 | >1000 |
| F17464 | 0.17[2] | 6.5 - 12.1[1] | 0.16[2] | - |
| SB-277011A | ~1 | ~100 | - | - |
| Buspirone (B1668070) | - | - | 14.3 - 199 | - |
Comparison with Alternatives
F17464 is a preferential dopamine D3 receptor antagonist that also exhibits high affinity for the serotonin (B10506) 5-HT1A receptor.[1][2] This dual activity may offer a different therapeutic profile compared to the more selective D3/D2 antagonism of this compound.
SB-277011A is another selective D3 receptor antagonist with approximately 100-fold selectivity over the D2 receptor.[3] Its off-target profile against a broader range of GPCRs is not as extensively published as some other compounds.
Buspirone is primarily known as a 5-HT1A receptor partial agonist but also shows some affinity for dopamine receptors.[4][5] Its mechanism of action is distinct from that of this compound, highlighting the diverse pharmacological approaches to modulating dopaminergic and serotonergic systems.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the cross-reactivity of compounds like this compound.
Radioligand Binding Assays
This technique is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of a test compound for a panel of GPCRs.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a specific radioligand (a radioactively labeled molecule that binds to the target receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the effect of a compound on the signaling pathway of a receptor. For D2 and D3 receptors, which are typically Gi/o-coupled, antagonism is often measured by the reversal of agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (e.g., IC50 or Kb) of a test compound as an antagonist at a specific GPCR.
General Protocol:
-
Cell Culture: Cells stably expressing the target GPCR are cultured in appropriate media.
-
Stimulation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound). Subsequently, a fixed concentration of a known agonist for the receptor is added to stimulate the receptor. Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels, making the inhibitory effect of the agonist more apparent.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or bioluminescent assays).
-
Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced effect on cAMP levels is determined to calculate the IC50 value.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2/D3 receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for determining the GPCR cross-reactivity profile of a test compound.
References
- 1. Randomized, double-blind, placebo-controlled study of F17464, a preferential D3 antagonist, in the treatment of acute exacerbation of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology profile of F17464, a dopamine D3 receptor preferential antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buspirone decreases physiological reactivity to unconditioned and conditioned aversive stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone analogues as ligands of the 5-HT1A receptor. 1. The molecular structure of buspirone and its two analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PF-4363467: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Novel Research Chemical
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like PF-4363467, a dopamine (B1211576) D3/D2 receptor antagonist, are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a procedural framework based on general principles of chemical safety and waste management for research-grade compounds.
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to handle this compound with the appropriate safety measures. As with any research chemical with an incomplete hazard profile, it is prudent to treat it as potentially hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, a systematic approach is necessary to determine the correct disposal pathway.
-
Consult Institutional Environmental Health and Safety (EHS): Your institution's EHS department is the primary and most critical resource for guidance on chemical waste disposal. They will have knowledge of local, state, and federal regulations and can provide specific instructions for your facility.
-
Characterize the Waste:
-
Physical State: this compound is typically a solid.[1]
-
Chemical Properties: It is a dopamine D3/D2 receptor antagonist with a molecular formula of C₂₂H₃₀N₂O₃S.[1]
-
Hazards (Assumed): In the absence of specific data, assume the compound may be toxic, irritant, or have other unknown hazardous properties. General hazard information for similar chemical structures or drug compounds should be considered.
-
-
Segregate the Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.
-
Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and include the chemical name (this compound) and any known or suspected hazards.
-
-
Determine the Appropriate Disposal Method (in consultation with EHS):
-
Incineration: High-temperature incineration at a licensed hazardous waste facility is a common and effective method for destroying organic chemical waste.
-
Landfill: Disposal in a hazardous waste landfill may be an option, but it is generally less preferred for organic compounds.
-
Neutralization/Treatment: If the compound has specific reactive properties (though none are currently documented for this compound), a pre-treatment step might be necessary. This should only be performed by trained personnel following a validated protocol.
-
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative data for this compound was identified, the following table provides general information.
| Property | Data | Source |
| Molecular Formula | C₂₂H₃₀N₂O₃S | [1] |
| Molecular Weight | 402.55 g/mol | [1] |
| Physical State | Solid | [1] |
| CAS Number | 2040055-84-1 | [1] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The development of such a protocol would require a comprehensive hazard assessment, including toxicity, reactivity, and environmental fate studies. In a research setting, the primary "protocol" is the one provided by the institution's EHS office.
Visual Guidance: Disposal Decision Pathway
The following diagram illustrates the logical workflow for determining the proper disposal procedure for a research chemical like this compound where a specific SDS is not available.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Handling Protocols for PF-4363467
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of PF-4363467
This document provides crucial safety and logistical information for the handling of this compound, a dopamine (B1211576) D3/D2 receptor antagonist intended for laboratory use only.[1] Adherence to these guidelines is essential to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established best practices for handling potent, solid chemical compounds.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[2][3] All PPE should be inspected before use and must be worn for the entire duration of the handling procedures.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Glasses with Side Shields or Chemical Splash Goggles- N95 or higher-rated Respirator | Prevents skin contact with the solid compound and inhalation of fine particulates. |
| Dissolving and Solution Preparation | - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Chemical Splash Goggles- Fume Hood | Protects against splashes of the chemical solution and inhalation of any potential vapors. |
| Administering to Cell Cultures or Animals | - Nitrile Gloves- Laboratory Coat- Safety Glasses | Standard laboratory practice to prevent contamination and accidental exposure. |
| Waste Disposal | - Nitrile Gloves- Laboratory Coat- Safety Glasses | Protects against contact with contaminated waste materials. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, by peeling them off from the cuff downwards without touching the outside of the glove with bare skin.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself to contain any contaminants.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove safety glasses or goggles.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands again thoroughly with soap and water.
Operational Plan: Safe Handling Workflow
The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable lab coats, must be disposed of as hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
